N-Acetyl Memantine
Description
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Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[(3R,5S)-3,5-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)/t11?,12-,13+,14? |
InChI Key |
WVIRSYCDAYUOMJ-AKJUYKBHSA-N |
Isomeric SMILES |
CC(=O)NC12CC3C[C@@](C1)(C[C@](C3)(C2)C)C |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl Memantine: A Comprehensive Physicochemical Profile and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Memantine (B1676192), a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, is a compound of significant interest in neuropharmacology and drug development.[1][2][3] As an acetylated analogue of a clinically approved therapeutic for Alzheimer's disease, understanding its fundamental physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[4][5][6] This technical guide provides a detailed overview of the core physicochemical characteristics of N-Acetyl Memantine, outlines experimental protocols for their determination, and visually represents its presumed signaling pathways.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)acetamide | [2] |
| Synonyms | 1-Acetamido-3,5-dimethyladamantane | [7] |
| CAS Number | 19982-07-1 | [1][2][7][8][9][10][11][12] |
| Molecular Formula | C₁₄H₂₃NO | [1][2][7][8][9][10][11][12] |
| Molecular Weight | 221.34 g/mol | [1][2][8][10][12] |
| Appearance | White to almost white crystalline powder | - |
| Melting Point | 112-115 °C | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following sections describe standard experimental protocols that can be employed to characterize this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Workflow for Solubility Determination
Caption: Shake-flask method for determining solubility.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of the dissolved this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which contains a basic nitrogen atom, the pKa of its conjugate acid would be determined.
Workflow for pKa Determination
Caption: Potentiometric titration for pKa determination.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent.
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl), while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Workflow for LogP Determination
Caption: Shake-flask method for LogP determination.
Protocol:
-
System Preparation: Equal volumes of n-octanol and a buffered aqueous solution are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined analytically.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Presumed Signaling Pathways
As a derivative of Memantine, this compound is presumed to interact with similar signaling pathways. Memantine's primary mechanism of action is as an uncompetitive antagonist of the NMDA receptor.[4][5] Furthermore, it has been shown to modulate other intracellular signaling cascades, including the mTOR and PI3K/AKT pathways.[13][14][15]
NMDA Receptor Antagonism
Excessive glutamate, an excitatory neurotransmitter, can lead to excitotoxicity through overactivation of NMDA receptors, a process implicated in neurodegenerative diseases.[5][6] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ and mitigating neuronal damage.[16]
Caption: Presumed mechanism of this compound at the NMDA receptor.
Modulation of mTOR and PI3K/AKT Pathways
Memantine has been shown to influence cell survival and autophagy through the PI3K/AKT/mTOR signaling pathway.[13][14][15] By activating this pathway, it can exert anti-apoptotic and anti-autophagic effects, which may contribute to its neuroprotective properties.
Caption: Presumed modulation of the PI3K/AKT/mTOR pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be elucidated, the provided protocols offer a clear path for the comprehensive characterization of this promising compound. The visualization of its presumed signaling pathways, based on the well-established mechanisms of its parent compound Memantine, offers valuable insights for researchers in the field of neurodegenerative disease therapeutics. Further investigation into the specific physicochemical and pharmacological profile of this compound is warranted to fully understand its potential as a therapeutic agent.
References
- 1. Memantine Impurity C (this compound) - CAS - 19982-07-1 | Axios Research [axios-research.com]
- 2. veeprho.com [veeprho.com]
- 3. Synthesis and Characterization of Memantine-Loaded Niosomes for Enhanced Alzheimer’s Disease Targeting [mdpi.com]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 19982-07-1 | LGC Standards [lgcstandards.com]
- 9. clearsynth.com [clearsynth.com]
- 10. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
N-Acetyl Memantine: A Technical Guide to its Putative Mechanism of Action in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the putative mechanism of action of N-Acetyl Memantine (B1676192) in neuronal cultures. Due to a significant lack of direct experimental data on N-Acetyl Memantine, this document establishes a foundational understanding through a comprehensive review of its parent compound, Memantine. Memantine is a well-characterized, clinically approved drug whose primary mechanism is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. By leveraging the extensive data on Memantine's interaction with neuronal systems and established principles of structure-activity relationships (SAR) for adamantane (B196018) derivatives, this guide extrapolates the likely pharmacological profile of this compound. The core hypothesis is that the acetylation of the primary amine crucial for Memantine's activity significantly alters its ability to block the NMDA receptor channel. This guide presents quantitative data for Memantine, detailed experimental protocols for characterization, and signaling pathway diagrams to provide a robust framework for future investigation into this compound.
Introduction: The Adamantane Scaffold in Neuroscience
Adamantane derivatives have emerged as a significant class of compounds in neuropharmacology, primarily for their ability to modulate glutamatergic neurotransmission. The glutamatergic system, particularly signaling through the NMDA receptor, is fundamental to synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors leads to a pathological influx of calcium ions, initiating a cascade of neurotoxic events known as excitotoxicity, which is implicated in numerous neurological disorders, including Alzheimer's disease.[2]
Memantine (1-amino-3,5-dimethyladamantane) is a clinically successful adamantane derivative that acts as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[1][3] Its unique pharmacological properties allow it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic function, contributing to its favorable clinical tolerability.[1][3] this compound, or 1-Acetamido-3,5-dimethyladamantane, is a derivative of Memantine, most commonly described in the literature as an intermediate in the synthesis of Memantine or as a related impurity.[4][5][6] While direct studies on its biological activity in neuronal cultures are scarce, its structural relationship to Memantine provides a basis for predicting its mechanism of action.
One outlier source has suggested that this compound inhibits acetylcholinesterase; however, this claim is not substantiated by other studies and is inconsistent with the known pharmacology of this chemical family, which is not typically associated with acetylcholinesterase inhibition.[4][7][8]
The Well-Established Mechanism of Memantine
To understand the putative action of this compound, it is essential to first detail the mechanism of its parent compound.
Uncompetitive, Voltage-Dependent NMDA Receptor Blockade
Memantine's primary mechanism of action is the blockade of current flow through the ion channel of the NMDA receptor.[2][3] Key characteristics of this interaction include:
-
Uncompetitive Antagonism: Memantine only binds within the NMDA receptor's ion channel when it is in an open state, which requires the presence of both glutamate (B1630785) and a co-agonist (glycine or D-serine). This "use-dependent" blockade means it is more effective when the receptor is highly active.[9]
-
Voltage-Dependency: The binding of Memantine is strongly dependent on the membrane potential. At negative resting membrane potentials, the channel is also blocked by magnesium ions (Mg²⁺). Upon depolarization, Mg²⁺ is expelled, allowing ion flow and also providing access for Memantine to its binding site within the channel. Further depolarization can help to displace Memantine, contributing to its rapid kinetics.[10][11]
-
Low-to-Moderate Affinity and Fast Kinetics: Unlike high-affinity NMDA receptor antagonists (e.g., MK-801), Memantine's lower affinity and rapid on/off kinetics are thought to be crucial for its clinical tolerability. It can be displaced from the channel during normal, transient synaptic signaling, thereby avoiding the severe side effects associated with complete NMDA receptor blockade.[1][10]
This combination of properties allows Memantine to act as a filter, dampening the continuous, low-level activation of NMDA receptors that is thought to be pathological, while allowing for the brief, high-level activation required for normal synaptic transmission and plasticity.
Neuroprotection against Excitotoxicity
By blocking excessive Ca²⁺ influx through NMDA receptors, Memantine demonstrates robust neuroprotective effects in a variety of in vitro neuronal culture models. It has been shown to protect neurons from excitotoxicity induced by exposure to NMDA, glutamate, and the Alzheimer's-related peptide, amyloid-β.[1]
Quantitative Data: Memantine's Profile in Neuronal Systems
The following tables summarize key quantitative data for Memantine from studies using neuronal cultures and heterologous expression systems. This data serves as a benchmark for the characterization of any related compounds.
| Parameter | Preparation | Value (IC₅₀) | Conditions | Reference |
| NMDA-induced Current Inhibition | Cultured Superior Colliculus Neurons | 2.2 ± 0.2 µM | -70 mV holding potential | [10] |
| NMDA-induced Current Inhibition | Cultured Hippocampal/Collicular Neurons | 2.92 ± 0.05 µM | Against 100 µM NMDA | [9] |
| LTP Induction Blockade | Rat Hippocampal Slices | 11.6 ± 0.53 µM | Long pre-incubation | [10] |
| NMDA-induced Cell Death Protection | Cortical Culture Neurons | Not specified, but effective | MTT and LDH assays | [12] |
| Receptor Subtype | Expression System | Value (IC₅₀) | Conditions | Reference |
| NR1/NR2A | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |
| NR1/NR2B | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |
| NR1/NR2C | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |
| NR1/NR2D | HEK293 Cells | 0.5 - 1 µM | 0 mM extracellular Mg²⁺ | [13] |
Note: IC₅₀ values for Memantine can vary depending on the experimental conditions, particularly membrane voltage and the concentrations of agonist and extracellular magnesium.[13][14]
Structure-Activity Relationship and the Putative Role of N-Acetylation
The pharmacological activity of adamantane derivatives at the NMDA receptor is highly dependent on their chemical structure.
The Critical Role of the Primary Amine
For Memantine and related compounds, the primary amino group (-NH₂) is essential for its antagonist activity.[15] At physiological pH, this group is protonated (-NH₃⁺), carrying a positive charge. This charge is believed to be critical for its interaction with the binding site within the NMDA receptor channel, likely near the Mg²⁺ binding site.[15] The adamantane cage itself provides the necessary bulk and lipophilicity to lodge within the channel pore. The methyl groups on the adamantane cage of Memantine enhance its binding affinity compared to its non-methylated parent, amantadine.[16]
Hypothesized Impact of N-Acetylation
This compound is structurally identical to Memantine, with the exception that the primary amine has been converted to an acetamide (B32628) group (-NHCOCH₃). This chemical modification is predicted to have a profound impact on its ability to act as an NMDA receptor channel blocker:
-
Loss of Positive Charge: The amide nitrogen in this compound is significantly less basic than the primary amine of Memantine and will not be protonated at physiological pH. The loss of the positive charge would drastically weaken or eliminate the key electrostatic interaction within the ion channel that is necessary for blockade.
-
Steric Hindrance: The addition of the acetyl group increases the steric bulk at the 1-position of the adamantane cage. This could physically prevent the molecule from entering the narrowest part of the ion channel to reach its binding site.
Based on these fundamental principles of medicinal chemistry and the known SAR of adamantane antagonists, it is highly probable that This compound is a significantly less potent NMDA receptor antagonist than Memantine, if it possesses any activity at all. Direct experimental verification is required to confirm this hypothesis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for Memantine's action and a typical workflow for assessing the neuroprotective effects of adamantane compounds in neuronal cultures.
Diagram 1: Memantine's Mechanism of Action at the NMDA Receptor
Diagram 2: Experimental Workflow for Neuroprotection Assay
Detailed Experimental Protocols
The following are representative protocols that would be essential for the characterization of this compound's activity in neuronal cultures, based on established methods for studying Memantine.
Primary Cortical Neuron Culture
This protocol describes the preparation of primary neuronal cultures from embryonic rat cortices, a standard model for studying neuroprotective effects.
-
Dissociation: Cerebral cortices are dissected from E18 rat embryos and placed in ice-cold Hank's Balanced Salt Solution (HBSS). The tissue is enzymatically digested with trypsin for 15 minutes at 37°C.
-
Plating: The digestion is stopped with a serum-containing medium, and the tissue is gently triturated to obtain a single-cell suspension. Cells are plated on poly-D-lysine-coated plates or coverslips at a density of 1.5 x 10⁶ cells/well in a 6-well plate.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO₂. The culture medium (e.g., Neurobasal medium supplemented with B-27) is partially replaced every 3-4 days. Cultures are typically used for experiments after 7-14 days in vitro to allow for the development of mature synaptic connections.
NMDA-Induced Excitotoxicity Assay
This assay is used to quantify the neuroprotective effect of a compound against NMDA-induced cell death.[17][18]
-
Preparation: Use mature (e.g., 12-14 days in vitro) primary neuronal cultures.
-
Pre-treatment: Replace the culture medium with a fresh medium containing various concentrations of the test compound (this compound) or a positive control (Memantine). Incubate for 30-60 minutes.
-
Excitotoxic Insult: Add NMDA to a final concentration of 50-100 µM. A control group without NMDA should be included.
-
Incubation: Return the cultures to the incubator for 24 hours.
-
Assessment of Cell Death:
-
LDH Assay: Collect the culture supernatant to measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.
-
Live/Dead Staining: Use fluorescent stains like Calcein-AM (stains live cells green) and Propidium Iodide (stains the nuclei of dead cells red) to visualize and quantify cell viability via fluorescence microscopy.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptors and the effect of channel blockers.[10][19][20]
-
Preparation: Plate primary hippocampal or cortical neurons on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., ACSF) containing blockers for non-NMDA and GABA receptors.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to achieve the "whole-cell" configuration.
-
Data Acquisition: The neuron is voltage-clamped at a negative potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by puff application of NMDA and glycine.
-
Drug Application: The test compound (this compound) is applied via the perfusion system at various concentrations to determine its effect on the amplitude and kinetics of the NMDA-evoked current. The voltage-dependency of the block can be assessed by repeating the measurements at different holding potentials.
Ratiometric Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal activation.[21][22]
-
Dye Loading: Incubate mature neuronal cultures with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C in the dark. The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with a physiological buffer (e.g., HBSS) and allow them to rest for at least 30 minutes to permit intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on an imaging chamber of a fluorescence microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths.
-
Stimulation: Perfuse the cells with a buffer containing NMDA to induce calcium influx.
-
Data Analysis: Record the fluorescence emission at ~510 nm following excitation at both 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The effect of this compound would be assessed by its ability to reduce the NMDA-induced rise in the F340/F380 ratio.
Conclusion and Future Directions
This compound is a close structural derivative of the clinically important NMDA receptor antagonist, Memantine. While it is frequently cited as a synthetic precursor, there is a notable absence of direct research into its pharmacological activity in neuronal systems. Based on the well-defined structure-activity relationship of adamantane antagonists, the acetylation of the primary amine—a group essential for channel blockade—strongly suggests that this compound will have significantly reduced or no NMDA receptor antagonist activity compared to its parent compound.
This technical guide provides the foundational knowledge of Memantine's mechanism of action and the standard experimental protocols required to rigorously test this hypothesis. Future research should prioritize the direct characterization of this compound using the methods outlined herein, including patch-clamp electrophysiology to measure NMDA receptor channel block and neuroprotection assays to assess its functional effects. Such studies are necessary to definitively determine the pharmacological profile of this compound and to either confirm its presumed inactivity or uncover any novel mechanisms of action.
References
- 1. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 5. veeprho.com [veeprho.com]
- 6. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 7. Memantine - Wikipedia [en.wikipedia.org]
- 8. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 14. biorxiv.org [biorxiv.org]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 17. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Patch Clamp Protocol [labome.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
In Vitro Neuroprotective Profile of Memantine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Memantine (B1676192), an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective properties in a variety of in vitro models of neuronal damage. Its mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission, mitigates the excitotoxic cascade implicated in numerous neurodegenerative disorders. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of memantine, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While N-Acetyl Memantine is a key intermediate in the synthesis of Memantine, the body of research on its specific neuroprotective effects is limited.[1][2][3][4] Therefore, this guide will focus on the extensively studied parent compound, Memantine.
Core Mechanisms of Neuroprotection
Memantine's neuroprotective effects are primarily attributed to its role as a low-affinity, voltage-dependent, uncompetitive antagonist of the NMDA receptor.[5][6][7] Under pathological conditions characterized by excessive glutamate (B1630785) release, NMDA receptors become overactivated, leading to a massive influx of Ca2+ ions, which in turn triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nucleases, and the generation of reactive oxygen species (ROS).[7] Memantine selectively blocks the NMDA receptor channel when it is excessively open, thereby preventing this pathological Ca2+ influx without interfering with normal synaptic transmission.[7][8]
Beyond its primary action on NMDA receptors, emerging evidence suggests that memantine may also exert neuroprotective effects through other mechanisms, including the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and anti-inflammatory actions.[9][10][11]
Quantitative Assessment of Neuroprotection
The neuroprotective efficacy of memantine has been quantified in numerous in vitro studies using various neuronal cell culture models and neurotoxicity paradigms. The following tables summarize key quantitative data from this research.
Table 1: Protection Against NMDA-Induced Excitotoxicity
| Cell Type | Neurotoxin | Memantine Concentration | Outcome Measure | % Protection / Effect | Reference |
| Cerebellar Granule Cells | 100 µM NMDA | 1 µM | Cell Viability (MTT Assay) | Partial Protection | [5] |
| Cerebellar Granule Cells | 100 µM NMDA | 10 µM | Cell Viability (MTT Assay) | Almost Complete Block | [5] |
| Dissociated Cortical Neurons | Glutamate | Not Specified | Neuronal Activity Synchronization | Complete Prevention of Loss of Synchronization | [7][12] |
Table 2: Protection Against Aβ-Induced Neurotoxicity
| Cell Type | Neurotoxin | Memantine Concentration | Outcome Measure | % Protection / Effect | Reference |
| Rat Primary Neuronal Cultures | 3 µM Aβ1-42 | 1-10 µM | Neuronal Death (LDH Release & Calcein AM/PI Staining) | Prevention of Neuronal Death | [13] |
| Rat Hippocampal Neurons | 2 µM Aβ1-42 | 50 µM | Apoptotic Cells | Significant Decrease | [14] |
| Rat Hippocampal Neurons | 2 µM Aβ1-42 | 50 µM | Necrotic Cells | ~1.5-fold Reduction | [14] |
Table 3: Anti-Inflammatory and Antioxidant Effects
| Cell Culture Model | Insult | Memantine Concentration | Outcome Measure | % Reduction / Effect | Reference |
| Primary Midbrain Neuron-Glia Cultures | 5 ng/ml LPS | Not Specified | Dopaminergic Neuron Loss | Dose-dependent Reduction | [10] |
| Enriched Microglia Cultures | 5 ng/ml LPS | 10 µM | Extracellular Superoxide (B77818) Production | Attenuated | [10] |
| Enriched Microglia Cultures | 5 ng/ml LPS | 10 µM | Intracellular ROS Production | Attenuated | [10] |
| Neuron-Glia Cultures | LPS | Not Specified | TNF-α Release | Significantly Reduced | [10] |
| Neuron-Glia Cultures | LPS | Not Specified | Nitric Oxide Release | Significantly Reduced | [10] |
| HUVECs | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | IL-6 and IL-8 Expression | Significantly Reduced | [15] |
| HUVECs | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | ROS Production (NOX-4) | Reduced | [15] |
Key Experimental Protocols
1. Assessment of Neuroprotection against NMDA-Induced Excitotoxicity in Cerebellar Granule Cells (CGCs)
-
Cell Culture: CGCs are prepared from 7-day-old rat pups and plated on poly-L-lysine coated plates. Cultures are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal calf serum, 25 mM KCl, 2 mM L-glutamine, and a penicillin/streptomycin solution.
-
Neurotoxicity Induction: After 7-8 days in vitro, the culture medium is replaced with a serum-free medium. NMDA (100 µM) is added to induce excitotoxicity.
-
Memantine Treatment: Memantine (1 µM or 10 µM) is co-incubated with NMDA for the duration of the insult.
-
Viability Assessment (MTT Assay): Following the excitotoxic insult, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The amount of formazan (B1609692) product, which is proportional to the number of viable cells, is measured spectrophotometrically.
2. Evaluation of Neuroprotection against Aβ1-42-Induced Toxicity in Primary Neuronal Cultures
-
Cell Culture: Primary neuronal cultures are prepared from embryonic rat brains. Neurons are cultured in DMEM containing an N2 supplement.
-
Neurotoxicity Induction: Aβ1-42 peptide is aggregated and added to the neuronal cultures at a final concentration of 3 µM for 48 hours.
-
Memantine Treatment: Memantine is added to the cultures at concentrations ranging from 1-10 µM concurrently with the Aβ1-42.
-
Cell Death Assessment:
-
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured.
-
Calcein AM/PI Staining: Live cells are stained with Calcein AM (green fluorescence), and dead cells are stained with Propidium Iodide (PI) (red fluorescence). The number of live and dead cells is quantified using fluorescence microscopy.[13]
-
3. Measurement of Anti-Inflammatory Effects in Microglia-Enriched Cultures
-
Cell Culture: Microglia-enriched cultures are prepared from the cerebral cortices of newborn rats.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 5 ng/ml is used to induce an inflammatory response.
-
Memantine Treatment: Memantine (10 µM) is added to the cultures 30 minutes prior to the LPS administration.
-
Measurement of Reactive Oxygen Species (ROS):
-
Extracellular Superoxide: Measured as the superoxide dismutase (SOD)-inhibitable reduction of WST-1.
-
Intracellular ROS: Determined using the fluorescent probe DCFH-DA.
-
-
Measurement of Pro-inflammatory Factors: The levels of TNF-α and nitric oxide in the culture supernatant are quantified using specific ELISA kits.[10]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Memantine are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Memantine's primary mechanism of neuroprotection against glutamate excitotoxicity.
Caption: Memantine can also mediate neuroprotection through the PI3K/Akt signaling pathway.[9][15]
Caption: A generalized workflow for assessing the neuroprotective effects of Memantine in vitro.
The in vitro evidence strongly supports the neuroprotective effects of memantine against a range of insults relevant to neurodegenerative diseases. Its primary mechanism as an NMDA receptor antagonist is well-established, and emerging research points to additional anti-inflammatory and signaling modulatory roles. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of memantine and related compounds for the treatment of neurological disorders. While direct evidence for the neuroprotective effects of this compound is currently lacking, its structural relationship to memantine suggests that it may warrant further investigation as a potential neuroprotective agent.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Acetyl Memantine | CAS No- 19982-07-1 | Simson Pharma Limited [simsonpharma.com]
- 4. scbt.com [scbt.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion | Aging [aging-us.com]
The Genesis of a Neuroprotector: An In-depth Guide to the Discovery and Development of Memantine and its N-Acetyl Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, history, and development of Memantine (B1676192), a cornerstone in the management of moderate to severe Alzheimer's disease. While the primary focus of therapeutic development has been on Memantine, this document also elucidates the critical role of its precursor, N-Acetyl Memantine, primarily recognized as a key intermediate in the synthesis of the final active pharmaceutical ingredient.
Discovery and Serendipitous Journey of Memantine
The story of Memantine is one of scientific serendipity. Initially synthesized by Eli Lilly and Company in 1963, it was first investigated as an anti-diabetic agent but proved ineffective in regulating blood sugar.[1][2] It wasn't until 1972 that its activity within the central nervous system (CNS) was recognized, prompting Merz & Co. to explore its potential for neurological disorders.[1] The drug was first marketed in Germany in 1989 under the name Axura for dementia.[1]
A pivotal moment in its history came in 1989 when its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist was discovered, long after clinical investigations had already begun.[1][2] This discovery provided a rational neurobiological basis for its observed clinical effects. Subsequently, Merz partnered with Forest Laboratories for its development in the United States, where it was approved in 2003 under the brand name Namenda for the treatment of moderate to severe Alzheimer's disease.[1][3]
The Synthetic Pathway: The Role of this compound
This compound, chemically known as 1-Acetamido-3,5-dimethyladamantane, is a crucial intermediate in several synthetic routes to produce Memantine.[4][5] While some commercial suppliers note potential acetylcholinesterase inhibitory and anti-cancer properties for this compound, the overwhelming body of scientific literature identifies it as a precursor to Memantine rather than an independent therapeutic agent.[6]
General Synthesis of Memantine via this compound
A common synthetic approach involves the reaction of a halogenated 3,5-dimethyladamantane with a nitrile, such as acetonitrile, in the presence of an acid to form this compound. This intermediate is then hydrolyzed, typically under basic conditions, to yield Memantine.
A simplified representation of this process is outlined below:
Detailed Experimental Protocol: Two-Step Synthesis from 1,3-Dimethyl-adamantane
A simple and efficient two-step synthesis of Memantine hydrochloride starting from 1,3-dimethyl-adamantane has been reported with an overall yield of 83%.[7][8]
Step 1: Synthesis of 1-Formamido-3,5-dimethyl-adamantane
-
1,3-Dimethyl-adamantane is slowly added to nitric acid at 20–25 °C with stirring.
-
Formamide is then added to the mixture.
-
The mixture is heated to 85 °C.
-
After completion, the reaction is cooled and added to ice-cold water.
-
The product, 1-formamido-3,5-dimethyl-adamantane, is extracted with dichloromethane.[7]
Step 2: Hydrolysis to Memantine Hydrochloride
-
The resulting 1-formamido-3,5-dimethyl-adamantane is mixed with an aqueous solution of hydrochloric acid.
-
The mixture is heated to reflux for 1 hour.
-
The solution is concentrated, and n-hexane is added to precipitate the product.
-
The white solid, Memantine hydrochloride, is filtered and dried.[7]
Pharmacodynamics: Mechanism of Action
Memantine exerts its therapeutic effects primarily through its action as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[9][10][11] The NMDA receptor, a glutamate (B1630785) receptor, is crucial for synaptic plasticity, learning, and memory.[12]
The Glutamate Excitotoxicity Hypothesis
In neurodegenerative conditions like Alzheimer's disease, excessive glutamate can lead to excitotoxicity, a process that causes neuronal damage through the over-activation of NMDA receptors and a subsequent influx of calcium ions (Ca2+).[13][14]
Memantine's Modulatory Role
Memantine's unique properties allow it to preferentially block the pathological, tonic activation of NMDA receptors by excessive glutamate while preserving their normal, physiological function in synaptic transmission.[13][14] Its voltage-dependent binding and rapid on/off kinetics mean that it can leave the receptor channel during the transient, large depolarizations that occur during normal synaptic activity, allowing for physiological neurotransmission.[14]
Pharmacokinetics
Memantine exhibits predictable pharmacokinetic properties, which are summarized in the table below.
| Parameter | Value | Source |
| Bioavailability | ~100% | [15] |
| Time to Peak Plasma Concentration (Tmax) | 3-8 hours (immediate release) | [15] |
| Elimination Half-Life | 60-80 hours | [15][16] |
| Volume of Distribution | 9-11 L/kg | [15][16] |
| Plasma Protein Binding | ~45% | [15][16] |
| Metabolism | Minimal hepatic metabolism | [15][16] |
| Excretion | Primarily renal, >99% of recovered dose | [15] |
Clinical Studies and Efficacy
Memantine has been extensively studied in patients with moderate to severe Alzheimer's disease, both as a monotherapy and in combination with acetylcholinesterase inhibitors (AChEIs).[17][18]
Key Clinical Trials
Several large, randomized, placebo-controlled trials have demonstrated the efficacy and safety of Memantine in this patient population.
| Study | Patient Population | Primary Efficacy Measures | Key Findings |
| Reisberg et al. (2003) | 252 patients with moderate to severe AD | SIB, ADCS-ADLsev | Statistically significant improvement in both measures compared to placebo.[17] |
| Tariot et al. (2004) | 404 patients on stable donepezil (B133215) therapy | SIB, ADCS-ADL19 | Combination therapy showed significant benefits over donepezil alone.[17] |
| van Dyck et al. (2007) | 350 outpatients with moderate to severe AD | SIB, ADCS-ADL19 | Statistically significant improvement in both primary efficacy variables.[17] |
SIB: Severe Impairment Battery; ADCS-ADLsev/19: Alzheimer's Disease Cooperative Study - Activities of Daily Living inventory (severe and 19-item versions).
Efficacy in Mild Alzheimer's Disease
The efficacy of Memantine in mild Alzheimer's disease is less established, with some studies showing modest or no significant benefit compared to placebo.[19][20]
Safety and Tolerability
Memantine is generally well-tolerated.[21] Common side effects include dizziness, headache, confusion, and constipation.[1][3]
Conclusion
The development of Memantine represents a significant advancement in the symptomatic treatment of moderate to severe Alzheimer's disease. Its journey from a failed anti-diabetic agent to a key neuroprotective drug underscores the importance of continued investigation into the broader activities of synthesized compounds. While this compound's primary role to date has been as a synthetic intermediate, the principles of drug discovery suggest that even precursors can hold untapped therapeutic potential, warranting further investigation. This guide provides a comprehensive overview of the current knowledge surrounding Memantine, offering a solid foundation for researchers and clinicians working to combat neurodegenerative diseases.
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. medlink.com [medlink.com]
- 3. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 14. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzforum.org [alzforum.org]
- 20. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
N-Acetyl Memantine: A Comprehensive Profile of a Key Synthetic Intermediate and its Pharmacologically Active Counterpart, Memantine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl Memantine (B1676192) is primarily recognized as a crucial intermediate in the chemical synthesis of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate-to-severe Alzheimer's disease. This technical guide provides a thorough review of the available information on N-Acetyl Memantine, acknowledging the significant scarcity of direct pharmacological and toxicological data for this compound. In light of this data gap, this document offers a comprehensive profile of the parent compound, Memantine, to provide essential context for researchers and drug development professionals. The guide covers the synthesis of Memantine from this compound, the limited safety information available for this compound, and a detailed exploration of the pharmacology, toxicology, and relevant experimental protocols for Memantine.
This compound: A Synthetic Precursor
This compound (IUPAC Name: N-(3,5-Dimethyladamantan-1-yl)acetamide) is a key precursor in several synthetic routes to Memantine.[1][2] The acetylation of the amino group of the adamantane (B196018) cage renders it a stable intermediate that can be efficiently converted to the pharmacologically active primary amine, Memantine, through a deacetylation reaction.
Synthesis of Memantine from this compound
A common synthetic pathway involves the deacetylation of this compound to yield Memantine. This process is typically achieved by hydrolysis under basic conditions.
Experimental Protocol: Deacetylation of this compound to Memantine Base
A general procedure for the deacetylation of this compound involves heating it with a strong base in a high-boiling point solvent. For instance, this compound can be heated with sodium hydroxide (B78521) in diethylene glycol. The reaction mixture is maintained at an elevated temperature (e.g., 155-170°C) for several hours.[3] Following the completion of the reaction, the mixture is cooled, and the Memantine base is extracted using an organic solvent like toluene. The product can then be purified and, if desired, converted to a pharmaceutically acceptable salt, such as Memantine hydrochloride.[3]
This compound Toxicology and Safety Profile
There is a significant lack of published toxicological data for this compound. Its primary handling and safety considerations are derived from its role as a chemical intermediate. A review of available safety data sheets indicates that the potency and a full toxicological profile have not been established. The available information is summarized below.
| Toxicological Endpoint | This compound Data |
| Acute Toxicity | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | Data not available |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |
| Aspiration Hazard | Data not available |
Data compiled from publicly available safety information.
Given the lack of data, this compound should be handled with the standard precautions for a pharmaceutical intermediate of unknown potency, including the use of personal protective equipment to avoid skin and eye contact, and inhalation.
Pharmacology of Memantine (Parent Compound)
Due to the limited data on this compound, a comprehensive understanding of its potential biological activity can be inferred from the well-characterized pharmacology of its parent compound, Memantine.
Mechanism of Action
Memantine is an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[4] Pathological overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the neurodegenerative processes of Alzheimer's disease.[5][6]
Memantine's therapeutic effect is attributed to its ability to preferentially block the NMDA receptor channel when it is excessively open, while having minimal impact on normal synaptic transmission.[5][6] Its voltage-dependency allows it to be displaced from the channel during normal depolarization, thus preserving physiological receptor function.[7]
Pharmacokinetics
The pharmacokinetic profile of Memantine has been extensively studied in various species, including humans.[4][8][9][10][11]
| Pharmacokinetic Parameter | Human Data | Rat Data | Mouse Data |
| Bioavailability | ~100% | - | - |
| Time to Peak Plasma Concentration (Tmax) | 3-7 hours | 0.5-1 hour | - |
| Plasma Protein Binding | 45% | - | - |
| Volume of Distribution (Vd) | 9-11 L/kg | 8.62 L/kg | - |
| Elimination Half-life (t1/2) | 60-80 hours | 1.9 hours | <4 hours |
| Metabolism | Minimal, primarily excreted unchanged | Significant metabolic contribution at lower doses | - |
| Primary Route of Elimination | Renal | Renal | Renal |
Data compiled from multiple sources.[4][8][9][11] Note that pharmacokinetic parameters can vary depending on the study design and animal strain.
Pharmacodynamics
Memantine has demonstrated efficacy in preclinical models of neurodegeneration and cognitive impairment.[12] In clinical trials for moderate-to-severe Alzheimer's disease, Memantine has shown modest benefits in cognition, global function, and activities of daily living.[5][13][14]
Toxicology of Memantine
The toxicological profile of Memantine has been evaluated in a range of preclinical and clinical studies.
Preclinical Toxicology
In animal studies, high doses of Memantine have been associated with central nervous system effects, including ataxia, tremor, and convulsions.[15] The main target organs for toxicity at high doses were identified as the central nervous system, eyes, and kidneys.[15] Memantine was not found to be mutagenic in a standard battery of tests and showed no evidence of carcinogenic potential in long-term studies in mice and rats.[15]
Clinical Toxicology and Safety
In clinical trials, Memantine is generally well-tolerated.[5][13][14] The most common adverse events reported are dizziness, headache, confusion, and constipation.[13] The incidence of discontinuation due to adverse events in clinical trials was similar between Memantine and placebo groups.[13]
Experimental Protocols for NMDA Receptor Antagonist Screening
The evaluation of compounds for NMDA receptor antagonist activity is a critical step in drug discovery. Below is a representative protocol for an in vitro binding assay.
Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[16]
Materials:
-
Rat cortical membranes (a source of NMDA receptors)
-
[³H]MK-801 (a radiolabeled NMDA receptor channel blocker)
-
Test compound (e.g., Memantine as a positive control)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Rat cortical membranes are prepared and stored at -80°C. On the day of the experiment, membranes are thawed and diluted in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[16]
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Total Binding: Wells containing radioligand and membrane preparation.
-
Non-specific Binding: Wells containing radioligand, membrane preparation, and a high concentration of a non-radiolabeled NMDA receptor blocker (e.g., unlabeled MK-801) to saturate the receptors.
-
Test Compound: Wells containing radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.[16]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[16]
-
Quantification: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a well-established synthetic intermediate in the production of the NMDA receptor antagonist, Memantine. However, there is a profound lack of publicly available data on its own pharmacological and toxicological properties. This technical guide has summarized the limited available safety information for this compound and has provided a comprehensive overview of the pharmacology and toxicology of its parent compound, Memantine, to serve as a critical reference for the scientific community.
The absence of data on this compound's biological activity represents a significant knowledge gap. Future research should be directed towards characterizing its potential to interact with NMDA receptors and other biological targets, as well as establishing a comprehensive toxicological profile. Such studies would be invaluable for a complete understanding of all chemical entities involved in the lifecycle of Memantine-based therapeutics and for ensuring the safety of personnel involved in its manufacturing.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Memantine for the Treatment of Alzheimer's Disease: Tolerability and Safety Data from Clinical Trials - ProQuest [proquest.com]
- 14. Safety and Tolerability of Memantine in Moderate to Severe Alzheimer's Disease [ctv.veeva.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. benchchem.com [benchchem.com]
Preliminary Investigation of N-Acetyl Memantine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Memantine (B1676192), an uncompetitive NMDA receptor antagonist, is an established therapeutic for moderate-to-severe Alzheimer's disease. Its mechanism of action, which involves the modulation of glutamatergic neurotransmission, has spurred interest in the development of derivatives with potentially improved pharmacological profiles. This technical guide provides a preliminary investigation into N-Acetyl Memantine derivatives, summarizing available quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing key experimental and signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel neuroprotective agents targeting the NMDA receptor.
Introduction
Glutamatergic excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological feature of several neurodegenerative disorders, including Alzheimer's disease.[1] Memantine's therapeutic efficacy stems from its ability to preferentially block excessive NMDA receptor activity without interfering with normal synaptic function.[1][2] The N-acetylation of memantine to form this compound represents a strategic modification aimed at potentially altering its pharmacokinetic and pharmacodynamic properties. This compound itself is a known intermediate in the synthesis of memantine.[3] This guide explores the preliminary landscape of this compound derivatives as potential therapeutic agents.
Quantitative Data Summary
While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively available in the public domain, preliminary data on related compounds and precursors provide a basis for comparison. The following table summarizes key in vitro data for memantine and its precursor, amantadine, which lacks the two methyl groups of memantine, highlighting the importance of the adamantane (B196018) cage substitution for NMDA receptor affinity.[4] Data on newly synthesized memantine analogs with different scaffolds are also included to provide context for the potency of adamantane-based compounds.[5][6]
| Compound/Derivative | Target | Assay Type | IC50 (µM) | Reference |
| Memantine | NMDA Receptor | Electrophysiology | 0.29 | [4] |
| Amantadine | NMDA Receptor | Electrophysiology | 21.7 | [4] |
| Benzohomoadamantane analog IIc | NMDA Receptor | Electrophysiology | low µM range | [5][6] |
| Ferulic acid-memantine derivative 12 | NMDA Receptor | Unknown | 6.9 | [2] |
Experimental Protocols
Synthesis of N-Acetyl-1-amino-3,5-dimethyladamantane
This protocol describes a general method for the synthesis of the core compound, this compound, which can be adapted for the synthesis of its derivatives. The procedure is based on the Ritter reaction of 1-bromo-3,5-dimethyladamantane (B142378) with acetonitrile (B52724), followed by hydrolysis.[7][8]
Materials:
-
1-bromo-3,5-dimethyladamantane
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521)
-
Diethylene Glycol
-
Dichloromethane
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (gas or solution in a suitable solvent)
Procedure:
-
Acetylation (Ritter Reaction):
-
Dissolve 1-bromo-3,5-dimethyladamantane in a mixture of acetonitrile and concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(3,5-dimethyladamantan-1-yl)acetamide (this compound).
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
-
Hydrolysis to Memantine (for confirmation of intermediate):
-
To a solution of this compound in diethylene glycol, add sodium hydroxide pellets.
-
Heat the mixture to reflux for 6 hours.[7]
-
Cool the reaction mixture and add water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain memantine base.
-
-
Salt Formation:
-
Dissolve the memantine base in ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate memantine hydrochloride.
-
Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum.
-
In Vitro NMDA Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound derivatives for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]-MK-801 (radioligand)
-
Test compounds (this compound derivatives)
-
Glycine
-
Tris-HCl buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a microcentrifuge tube, add a known amount of membrane protein, [³H]-MK-801, glutamate, and glycine.
-
Add varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known NMDA receptor antagonist for non-specific binding).
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound derivatives to protect neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Glutamate
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons or a neuronal cell line in 96-well plates and culture until mature.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of the test compounds for a specific duration.
-
Induce excitotoxicity by adding a toxic concentration of glutamate to the culture medium.
-
Co-incubate the cells with the test compound and glutamate for a defined period.
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells into the supernatant using an LDH assay kit. The LDH activity is proportional to the extent of cell death.
-
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the test compounds relative to the glutamate-only treated control.
-
Determine the EC50 value (concentration of the test compound that provides 50% of the maximum neuroprotection).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preliminary investigation of this compound derivatives.
NMDA Receptor Signaling Pathway Modulation
Caption: Modulation of NMDA receptor signaling by this compound derivatives.
Discussion and Future Directions
The preliminary investigation into this compound derivatives suggests a promising avenue for the development of novel neuroprotective agents. The core adamantane structure is crucial for NMDA receptor antagonism, and N-acetylation offers a modifiable site to fine-tune the physicochemical and pharmacological properties of the parent compound.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the acetyl group and the adamantane cage. Quantitative in vitro assays for NMDA receptor binding and functional antagonism, coupled with neuroprotection studies, will be essential for establishing a clear structure-activity relationship. Promising candidates should then be advanced to in vivo models of neurodegeneration to assess their efficacy, safety, and pharmacokinetic profiles. The ultimate goal is to identify derivatives with enhanced therapeutic potential compared to memantine, offering improved outcomes for patients with neurodegenerative diseases.
Conclusion
This technical guide provides a foundational overview for the preliminary investigation of this compound derivatives. By summarizing the available data, providing detailed experimental protocols, and visualizing key pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry. The exploration of these derivatives holds the potential to yield next-generation neuroprotective therapeutics with improved efficacy and safety profiles for the treatment of Alzheimer's disease and other neurological disorders.
References
- 1. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Memantine: A Key Precursor in the Synthesis of Memantine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Memantine (B1676192), a crucial pharmaceutical agent for the management of moderate to severe Alzheimer's disease, with a specific focus on the role of N-Acetyl Memantine as a key intermediate. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, plays a vital role in mitigating the symptoms of Alzheimer's disease.[1] Its synthesis has been a subject of extensive research, with various pathways developed to optimize yield, purity, and process safety. A prominent and widely utilized route involves the use of this compound (1-Acetamido-3,5-dimethyladamantane) as a penultimate precursor.[1][2][3] This intermediate provides a stable and efficient entry point to the final active pharmaceutical ingredient. The conversion of this compound to Memantine is achieved through a deacetylation reaction, typically via acidic or basic hydrolysis.
Synthetic Pathways Involving this compound
The primary synthetic strategy employing this compound begins with a substituted 3,5-dimethyladamantane, which is then converted to the acetylated amine intermediate. This is subsequently hydrolyzed to yield Memantine.
A common starting material is 1-halo-3,5-dimethyladamantane (e.g., 1-bromo-3,5-dimethyladamantane). This compound is reacted with an aminating agent and an acetylating agent, or a reagent that can achieve both transformations, to produce this compound. One documented method involves the reaction of 1-halo-3,5-dimethyladamantane with acetonitrile (B52724) in the presence of an acid like phosphoric acid to yield N-acetyl-1-amino-3,5-dimethyladamantane.[2] Another approach involves the reaction of 1-bromo-3,5-dimethyl adamantane (B196018) with acetamide.[4]
The pivotal step, the deacetylation of this compound, can be performed under either basic or acidic conditions to afford the free amine, Memantine. This is then typically converted to its hydrochloride salt for pharmaceutical formulation.
Figure 1: General synthetic pathway for Memantine via this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data extracted from various sources for the key reaction steps in the synthesis of Memantine involving this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethyladamantane | Acetonitrile, Sulfuric Acid | - | Room Temperature | Not Specified | Quantitative | [5] |
| 1-Bromo-3,5-dimethyladamantane | Acetamide | - | 130-140 | 3-5 | Not specified for this step | [4] |
| 1-Halo-3,5-dimethyladamantane | Acetonitrile, Phosphoric Acid | - | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Deacetylation of this compound to Memantine
| Method | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |
| Basic Hydrolysis | Sodium Hydroxide (B78521) | Diethylene Glycol | >190 (Reflux) | 6 | 96 | [5] |
| Basic Hydrolysis | Sodium Hydroxide | Diethylene Glycol | 155-170 | 10 | Not specified for this step | [4] |
| Acidic Hydrolysis | Hydrochloric Acid (37%) | - | Reflux | 3 | Not specified for this step | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Memantine from this compound, based on available literature.
Protocol 1: Basic Hydrolysis of this compound
This protocol describes the deacetylation of this compound using a strong base in a high-boiling solvent.
Materials:
-
This compound (1-Acetamido-3,5-dimethyladamantane)
-
Sodium Hydroxide (NaOH)
-
Diethylene Glycol (DEG)
-
Water
-
Toluene
-
Hydrochloric Acid (HCl)
Procedure:
-
To a reaction vessel, add this compound (e.g., 40.0 g), sodium hydroxide (e.g., 57.80 g), and diethylene glycol (e.g., 200 mL) at room temperature (25-30 °C).[4]
-
Stir the reaction mixture and heat it to a temperature of 155-170 °C.[4] Maintain this temperature for approximately 10 hours.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to 80-85 °C and slowly add water (e.g., 1600 mL) over 1 hour.[4]
-
Extract the aqueous layer with toluene.
-
Separate the organic layer and wash it with water.
-
To the organic layer containing the Memantine base, add a solution of hydrochloric acid to precipitate Memantine hydrochloride.
-
Filter the solid, wash with a suitable solvent (e.g., chilled isopropyl alcohol), and dry under vacuum to obtain Memantine hydrochloride.[4]
Figure 2: Experimental workflow for basic hydrolysis of this compound.
Protocol 2: Acidic Hydrolysis of N-Formyl Intermediate (Analogous to N-Acetyl)
While a detailed protocol specifically for the acidic hydrolysis of this compound is not as explicitly available in the initial search results, a similar procedure for the N-formyl analogue provides a representative method. This can be adapted for the N-acetyl compound.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 37%)
-
Water
-
Ethyl Acetate
Procedure:
-
To a reaction vessel, add the N-acetylated intermediate.
-
Add a concentrated hydrochloric acid solution (e.g., 37%).[2]
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.[2]
-
Monitor the reaction for completion.
-
Cool the reaction mixture to approximately 5 °C to induce crystallization of the crude Memantine hydrochloride.[2]
-
Isolate the crude product by filtration.
-
Wash the solid with water followed by ethyl acetate.[2]
-
The crude product can be further purified by reprecipitation.[2]
Conclusion
This compound serves as a pivotal intermediate in the synthesis of Memantine, offering a reliable and efficient route to this important therapeutic agent. The deacetylation of this compound, achievable through both acidic and basic hydrolysis, is a critical final step in the formation of the active pharmaceutical ingredient. The choice of method will depend on factors such as desired yield, purity profile, and process scalability. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of Memantine production. Further research into milder and more environmentally friendly deacetylation methods could further enhance the efficiency and sustainability of Memantine synthesis.
References
The Role of N-Acetyl Memantine in Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic injury. Consequently, antagonists of the NMDA receptor have been a major focus of neuroprotective drug development. Memantine (B1676192), an uncompetitive NMDA receptor antagonist, is a clinically approved treatment for moderate-to-severe Alzheimer's disease, demonstrating a favorable safety profile compared to other NMDA receptor antagonists. This technical guide explores the intricate role of the NMDA receptor in excitotoxicity and the therapeutic potential of its antagonists. While the primary focus of existing research has been on memantine, this paper will also address its N-acetylated form, N-Acetyl Memantine. Currently, this compound is predominantly recognized as a synthetic intermediate and impurity in the manufacturing of memantine. There is a notable absence of publicly available data on its pharmacological activity, including its potential as an NMDA receptor antagonist and its role in excitotoxicity. This guide will therefore summarize the extensive research on memantine as a well-established neuroprotective agent, present detailed experimental protocols for its characterization, and propose a research framework for the pharmacological investigation of this compound.
Introduction to Excitotoxicity
Excitotoxicity is a complex cascade of events initiated by the overactivation of glutamate receptors, leading to a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a number of downstream pathological processes, including:
-
Mitochondrial Dysfunction: Excessive intracellular Ca2+ is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors.
-
Enzymatic Activation: Elevated Ca2+ levels activate various enzymes that contribute to cellular damage, such as proteases (calpains), phospholipases, and endonucleases.
-
Oxidative Stress: The overactivation of NMDA receptors can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing oxidative damage to lipids, proteins, and DNA.
-
Apoptosis and Necrosis: Depending on the severity and duration of the excitotoxic insult, neurons may undergo either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
The NMDA receptor is particularly implicated in excitotoxicity due to its high calcium permeability and its voltage-dependent block by magnesium ions (Mg2+), which is relieved during prolonged depolarization.
The NMDA Receptor and its Role in Excitotoxicity
NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition of the NMDA receptor influences its pharmacological and biophysical properties. A key distinction in the context of excitotoxicity is the subcellular location of these receptors:
-
Synaptic NMDA Receptors: These receptors are located within the synapse and are activated by transient, high concentrations of glutamate released during normal synaptic transmission. Activation of synaptic NMDA receptors is generally associated with pro-survival signaling pathways and synaptic plasticity.
-
Extrasynaptic NMDA Receptors: Located outside of the synapse, these receptors are activated by lower, more persistent concentrations of glutamate that can occur during pathological conditions such as ischemia or neuroinflammation. The activation of extrasynaptic NMDA receptors is preferentially linked to cell death pathways and is a primary driver of excitotoxicity.
Memantine: A Clinically Tolerated NMDA Receptor Antagonist
Memantine is an uncompetitive, low-to-moderate affinity,
Methodological & Application
Application Notes and Protocols for the Dissolution of N-Acetyl Memantine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies for dissolving N-Acetyl Memantine (B1676192) for in vivo research applications. It includes a summary of relevant quantitative data, experimental protocols, and visualizations of key processes and pathways.
Introduction
N-Acetyl Memantine is a derivative and a key intermediate in the synthesis of Memantine, a well-known uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][2] While extensive research has been conducted on the in vivo administration of Memantine hydrochloride, there is a notable lack of published protocols specifically detailing the dissolution of this compound for similar studies. This suggests that this compound is primarily used as a synthetic precursor rather than a therapeutic agent itself.
This application note provides a recommended protocol for the dissolution of this compound for in vivo studies, inferred from the physicochemical properties of Memantine and general principles for dissolving acetylated amine compounds. Researchers should note that this protocol is a starting point and may require optimization based on the specific experimental requirements.
Physicochemical Data
A summary of the physicochemical properties of this compound and its parent compound, Memantine, is provided below. The acetylation of the primary amine in Memantine to form this compound is expected to decrease its basicity and, consequently, its aqueous solubility at neutral pH.
| Property | This compound | Memantine | Memantine Hydrochloride |
| Molecular Formula | C14H23NO | C12H21N | C12H21N • HCl |
| Molecular Weight | 221.34 g/mol [3] | 179.30 g/mol | 215.76 g/mol [3] |
| Appearance | White to off-white powder (predicted) | Oil | Fine white to off-white powder[4] |
| Water Solubility | Data not available (predicted to be low) | Soluble[5] | Soluble in water[4] |
| pKa | Data not available | 10.27[5] | Not applicable |
| LogP | Data not available | 3.28[5] | Not applicable |
Established Protocols for Memantine Hydrochloride (for Reference)
Memantine hydrochloride, the commonly used salt of Memantine for in vivo studies, is readily soluble in aqueous solutions.[4] Published research provides several examples of its preparation for administration to animal models.
Oral Administration
-
Vehicle: Drinking water.
-
Protocol: Memantine was dissolved in the drinking water for daily administration to mice. Fresh solutions were prepared weekly.[6]
Intraperitoneal (i.p.) Injection
-
Vehicle: Distilled water or saline.
-
Protocol: Memantine hydrochloride was dissolved in distilled water and the pH was adjusted to 7.4 with NaOH before intraperitoneal injection in rats. In other studies, it was dissolved in normal saline for i.p. administration in mice.[7]
Subcutaneous (s.c.) Infusion
-
Vehicle: Not specified, but likely a sterile isotonic solution.
-
Protocol: Memantine was administered via subcutaneous infusion for several weeks in rats.[8]
Proposed Protocol for Dissolving this compound
Due to the anticipated lower aqueous solubility of this compound compared to Memantine hydrochloride, a stepwise approach to dissolution is recommended.
Materials
-
This compound powder
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (B87167) (DMSO), biotechnology grade
-
Ethanol, 200 proof
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Recommended Solvents and Vehicles
-
Aqueous Buffers (e.g., PBS): Start with a physiologically compatible buffer. The ionic strength and pH of the buffer may aid in the dissolution of the compound.
-
Aqueous Solutions with Co-solvents: If solubility in aqueous buffers is limited, the addition of a small amount of an organic co-solvent can be effective.
-
DMSO: A common solvent for dissolving hydrophobic compounds. For in vivo studies, the final concentration of DMSO should be kept to a minimum (ideally less than 5%, and as low as possible) to avoid solvent-induced toxicity.
-
Ethanol: Another biocompatible solvent that can be used to prepare a stock solution, which is then further diluted in an aqueous vehicle.
-
Step-by-Step Dissolution Protocol
Step 1: Initial Solubility Test (Small Scale) Before preparing a large volume, it is crucial to determine the approximate solubility of this compound in the chosen vehicle.
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg).
-
Add a small, measured volume of the vehicle (e.g., 100 µL of PBS) to the powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not dissolve, gently warm the solution (to no more than 37°C) and continue to vortex. Sonication can also be used to aid dissolution.
-
If the compound remains insoluble, incrementally add a co-solvent (e.g., DMSO) in small volumes (e.g., 5-10 µL at a time), vortexing after each addition, until the compound is fully dissolved. Record the final concentrations of all components.
Step 2: Preparation of Stock Solution
-
Based on the results of the initial solubility test, calculate the required amounts of this compound, primary solvent, and any necessary co-solvents to achieve the desired stock concentration.
-
In a sterile vial, weigh the required amount of this compound powder.
-
If a co-solvent is necessary, add the calculated volume of the co-solvent (e.g., DMSO) to the powder and vortex until the solid is completely dissolved.
-
Slowly add the primary aqueous vehicle (e.g., PBS) to the dissolved compound, vortexing continuously to prevent precipitation.
-
Once all the vehicle has been added, vortex the solution for an additional 1-2 minutes to ensure homogeneity.
Step 3: Preparation of Working Solution and Sterilization
-
Dilute the stock solution to the final desired concentration for injection using the appropriate sterile aqueous vehicle (e.g., PBS or saline).
-
Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically at 2-8°C for short-term storage.[9] It is advisable to prepare fresh solutions for each experiment.
Quantitative Data Summary
The following table summarizes dosages of Memantine used in various in vivo studies, which can serve as a reference for dose selection in studies with this compound.
| Animal Model | Route of Administration | Vehicle | Dose Range | Reference |
| Mice | Oral (in drinking water) | Drinking Water | 30-90 mg/kg/day | [6] |
| Rats | Intraperitoneal (i.p.) | Distilled Water (pH 7.4) | 10-20 mg/kg | [10] |
| Mice | Intraperitoneal (i.p.) | Normal Saline | 3 mg/kg | [7] |
| Rats | Intravenous (i.v.) | Saline | 4-16 mg/kg | [11] |
| Rats | Subcutaneous (s.c.) infusion | Not specified | 5-20 mg/kg/day | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for the dissolution of this compound.
NMDA Receptor Signaling Pathway
Caption: NMDA receptor antagonism by this compound.
References
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. Acetyl Memantine | CAS No- 19982-07-1 | Simson Pharma Limited [simsonpharma.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C14H23NO | CID 11287479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Acetyl Memantine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Memantine (B1676192) (1-Acetamido-3,5-dimethyladamantane) is a key intermediate in the synthesis of Memantine, a widely used N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of Alzheimer's disease. The quantification of N-Acetyl Memantine in plasma may be necessary for pharmacokinetic studies, metabolism research, and for monitoring impurity profiles in drug development. This document provides detailed protocols for two highly sensitive and specific analytical methods adapted for the quantification of this compound in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).
Quantitative Data Summary of a Validated Memantine Bioanalytical Method (for Reference)
To provide a benchmark for the development and validation of an this compound assay, the following table summarizes typical quantitative data from a validated LC-MS/MS method for Memantine in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Accuracy | Within ± 15% of the nominal concentration |
| Precision (Intra- and Inter-day) | ≤ 15% CV |
| Recovery | > 80% |
| Matrix Effect | Minimal to none |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under typical laboratory conditions |
Proposed Analytical Method for this compound Quantification
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. The following is a proposed LC-MS/MS protocol adapted for this compound.
3.1.1.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., N-Acetyl-d3-Memantine (to be synthesized or custom-ordered) or a structurally similar compound.
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
3.1.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothesized):
-
This compound: The protonated molecule [M+H]+ has a theoretical m/z of 222.2. A plausible fragmentation would be the loss of the acetyl group (CH3CO), resulting in the memantine fragment at m/z 179.2. Therefore, the proposed transition is m/z 222.2 -> 179.2 .
-
Internal Standard (N-Acetyl-d3-Memantine): The protonated molecule [M+H]+ has a theoretical m/z of 225.2. The proposed transition is m/z 225.2 -> 182.2 .
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Caption: LC-MS/MS workflow for this compound.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For laboratories without access to LC-MS/MS, HPLC with fluorescence detection can be a sensitive alternative. Since this compound is not natively fluorescent, a pre-column derivatization step is required. This protocol is adapted from methods used for Memantine, which involves derivatization of the primary amine. For this compound, which is a secondary amide, hydrolysis to the primary amine (Memantine) followed by derivatization, or derivatization of the secondary amide itself with a suitable reagent would be necessary. The following protocol assumes derivatization of the parent amine after a hydrolysis step.
3.2.1.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Amantadine)
-
Human plasma (with K2EDTA as anticoagulant)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
o-phthaldialdehyde (OPA)
-
Boric acid buffer
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
3.2.1.2. Sample Preparation (Hydrolysis and Derivatization)
-
To 200 µL of plasma, add 50 µL of internal standard solution.
-
Add 100 µL of 6 M HCl to hydrolyze this compound to Memantine.
-
Heat the sample at 90°C for 1 hour.
-
Cool the sample and neutralize with 6 M NaOH.
-
Add 1 mL of n-hexane and vortex for 2 minutes for extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of methanol.
-
Add 50 µL of OPA derivatizing reagent (prepared by dissolving OPA and 2-mercaptoethanol in boric acid buffer).
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate (B84403) buffer (pH 7.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths:
-
Excitation: 340 nm
-
Emission: 455 nm
-
Caption: HPLC-FLD workflow for this compound.
Method Validation Considerations
As these are proposed, adapted methods, full validation is critical. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and should include the following parameters:
-
Selectivity and Specificity: Assess interference from endogenous plasma components and other potential metabolites.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: Assess the impact of plasma components on the ionization of the analyte and internal standard.
-
Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
Conclusion
While validated methods for the quantification of this compound in plasma are not currently published, the protocols provided in this application note offer a robust starting point for method development. The adapted LC-MS/MS method is recommended for its superior sensitivity and selectivity. The HPLC-FLD method, although requiring a more complex sample preparation involving hydrolysis and derivatization, provides a viable alternative. Rigorous method validation is essential before these protocols can be applied to regulated bioanalysis.
References
Application Notes and Protocols for N-Acetyl Memantine and its Parent Compound, Memantine, in Rodent Models
A critical note for researchers: Scientific literature extensively details the use of memantine (B1676192) in rodent models for various neurological conditions. However, there is a significant lack of published in vivo studies, pharmacokinetic data, and established experimental protocols specifically for its N-acetylated form, N-Acetyl Memantine . This compound is primarily documented as a synthesis intermediate and impurity in the production of memantine. One source suggests this compound may inhibit acetylcholinesterase, though this finding is not widely corroborated.
Due to the scarcity of reliable data on this compound, this document will focus on providing detailed application notes and protocols for its well-researched parent compound, memantine , which is likely the compound of interest for neuroprotective and cognitive research in rodent models. The information provided below is based on established scientific findings for memantine.
Memantine: An Overview for Preclinical Research
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3] Its mechanism of action involves blocking the NMDA receptor channel when it is excessively open, thereby preventing excitotoxicity, while allowing for normal physiological synaptic transmission.[3][4] This unique property has made it a valuable tool in modeling and investigating treatments for neurodegenerative diseases.
Quantitative Data Summary: Memantine Dosage in Rodent Models
The following table summarizes typical dosage ranges and administration routes for memantine in rats and mice, as cited in various preclinical studies. It is crucial to note that the optimal dose can vary significantly depending on the animal model, age, and the specific pathological condition being investigated.
| Animal Model | Species | Administration Route | Dosage Range (mg/kg/day) | Study Focus | Reference(s) |
| Alzheimer's Disease (APP/PS1) | Mouse | Intraperitoneal (i.p.) | 10 | Amyloid plaque reduction, cognitive improvement | |
| Alzheimer's Disease (Tg2576) | Mouse | Oral (in drinking water) | 5, 10, 20 | Neuroprotection, synaptic density | |
| Alzheimer's Disease (3xTg-AD) | Mouse | Oral (in drinking water) | 30 | Cognitive restoration, reduction of Aβ and tau pathology | [3] |
| Huntington's Disease (YAC128) | Mouse | Oral (in drinking water) | 1 | Reversal of CREB phosphorylation deficit, motor learning improvement | [5] |
| Ischemic Stroke | Rat | Intraperitoneal (i.p.) | 10, 20 | Neuroprotection against ischemic damage | [6] |
| Neurotoxicity (NMDA-induced) | Rat | Intravenous (i.v.) | 4, 8, 16 (cumulative) | NMDA receptor blockade | [7][8] |
| General Pharmacokinetics | Rat, Mouse | Oral (p.o.), Subcutaneous (s.c.), Intravenous (i.v.) | 1, 10 | Pharmacokinetic profiling | [5][9] |
| Anxiety Models | Mouse | Intraperitoneal (i.p.) | 3 | Anxiolytic effects | |
| Postoperative Cognitive Dysfunction | Mouse | Oral (in drinking water) | Not specified in abstract | Memory, depression-like behavior | |
| Retinal Degeneration (Rotenone-induced) | Mouse | Not specified in abstract | 0.0007, 0.007, 0.07 (µg/kg) | Neuroprotection | [10] |
Note on Human Equivalent Dose (HED) Calculation:
The conversion of animal doses to human equivalent doses is a critical step in translational research. A common method is based on body surface area (BSA). The following formula can be used:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is the body weight (kg) divided by the body surface area (m²).
| Species | Km |
| Human | 37 |
| Rat | 6 |
| Mouse | 3 |
For example, to convert a 10 mg/kg dose in a mouse to a human equivalent dose: HED = 10 mg/kg * (3 / 37) ≈ 0.81 mg/kg
Experimental Protocols
Protocol 1: Oral Administration of Memantine in Drinking Water for Alzheimer's Disease Mouse Model
Objective: To assess the long-term neuroprotective and cognitive-enhancing effects of memantine in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD).[3]
Materials:
-
Memantine hydrochloride
-
Drinking water
-
Transgenic Alzheimer's disease mice (e.g., 3xTg-AD) and wild-type littermates
-
Standard mouse housing
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Animal Model: Utilize 6-month-old male and female 3xTg-AD mice and age-matched wild-type controls. House animals under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of memantine hydrochloride in drinking water. The final concentration should be calculated to deliver the target dose (e.g., 30 mg/kg/day) based on the average daily water consumption of the mice. A 2% sucrose (B13894) solution can be used as the vehicle to improve palatability.[3]
-
Administration: Provide the memantine-containing drinking water or vehicle to the respective groups of mice for a period of 3 months.[3] Monitor water consumption regularly to ensure accurate dosing.
-
Behavioral Testing: Following the 3-month treatment period, conduct cognitive assessments. The Morris water maze is a standard test for spatial learning and memory.
-
Biochemical and Histological Analysis: After behavioral testing, euthanize the animals and collect brain tissue for analysis. This may include ELISA for Aβ levels, Western blotting for tau phosphorylation, and immunohistochemistry for plaque and tangle pathology.[3]
Protocol 2: Intraperitoneal (i.p.) Administration of Memantine for Acute Neuroprotection in a Rat Model of Ischemic Stroke
Objective: To evaluate the acute neuroprotective effects of memantine when administered prior to an induced ischemic event in rats.[6]
Materials:
-
Memantine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Adult male Sprague-Dawley rats (250-300g)
-
Surgical instruments for inducing focal ischemia (e.g., photothrombotic stroke model)
-
Anesthesia (e.g., isoflurane)
-
Histological stains (e.g., TTC staining for infarct volume)
Procedure:
-
Animal Model: Use adult male Sprague-Dawley rats. Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve memantine hydrochloride in sterile saline to the desired concentration (e.g., to deliver 10 or 20 mg/kg in an injection volume of 1 ml/kg).
-
Administration: Administer the prepared memantine solution or saline (vehicle control) via intraperitoneal injection 15-60 minutes before the induction of ischemia.[6]
-
Induction of Ischemia: Induce focal cerebral ischemia using a standardized method such as the photothrombotic stroke model. This involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by illumination of the skull over the target cortical area.
-
Assessment of Infarct Volume: 24 to 48 hours after the ischemic insult, euthanize the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume using image analysis software.
-
Neurological Scoring: At various time points post-ischemia, assess neurological deficits using a standardized scoring system.
Signaling Pathways and Experimental Workflows
Memantine's Mechanism of Action: NMDA Receptor Antagonism
Memantine's primary mechanism of action is the blockade of NMDA receptors. Under pathological conditions, excessive glutamate (B1630785) release leads to overactivation of these receptors, resulting in a massive influx of Ca²⁺ ions. This excitotoxicity triggers downstream signaling cascades that lead to neuronal damage and death. Memantine, by blocking the NMDA receptor channel, mitigates this excitotoxic cascade.
Caption: Mechanism of action of memantine in preventing excitotoxicity.
Experimental Workflow for Preclinical Evaluation of Memantine
The following diagram illustrates a typical workflow for evaluating the efficacy of memantine in a rodent model of a neurodegenerative disease.
Caption: A typical experimental workflow for preclinical drug evaluation.
References
- 1. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Chronic administration of N-acetyl-D-mannosamine improves age-associated impairment of long-term potentiation in the senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H23NO | CID 11287479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Old and new acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of memantine in a mouse model of retinal degeneration induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl Memantine Administration in Preclinical Studies
A Note on N-Acetyl Memantine (B1676192): N-Acetyl Memantine is primarily known as a key intermediate in the chemical synthesis of Memantine, a well-researched NMDA receptor antagonist used in the treatment of Alzheimer's disease. Preclinical research has extensively focused on the administration and effects of Memantine. Direct preclinical administration studies of this compound for therapeutic purposes are not widely documented in the available scientific literature. Therefore, the following application notes and protocols are provided for Memantine , the active compound, to guide researchers in preclinical study design.
Data Presentation: Memantine Administration Routes in Preclinical Studies
The following tables summarize quantitative data on the administration of Memantine across various preclinical models and research objectives.
Table 1: Oral Administration of Memantine
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Sprague-Dawley Rats | 20, 30, and 40 mg/kg/day (in drinking water) | Daily | 7 days | Normalized ouabain-induced hyperlocomotion, suggesting antimanic properties.[1] |
| SOD1 (G93A) Transgenic Mice (ALS model) | 30 mg/kg/day (low dose) and 90 mg/kg/day (high dose) in drinking water | Daily | From 75 days of age until end-stage | Low-dose memantine significantly prolonged survival.[2] |
| 5xFAD Mice (Alzheimer's model) | 10 or 20 mg/kg/day (in drinking water) | Daily | 3 months | Antagonized early psychological and olfactory symptoms, and abated cognitive decline and amyloid/tau pathology.[3] |
| Rats (Scopolamine-induced amnesia) | 0.1 mg/kg | Single dose | N/A | Restored normal alternating behavior.[1] |
Table 2: Intraperitoneal (I.P.) Administration of Memantine
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Swiss Albino Mice | 3 mg/kg | Daily | 7 days | Showed significant anxiolytic effects in open field and passive avoidance tests.[4] |
| Sprague-Dawley Rats | 2.5, 5, or 7.5 mg/kg | Acute, single injection | N/A | Investigated for effects on ouabain-induced hyperlocomotion.[1] |
| Wistar Rats | 10 and 20 mg/kg | Single injection 1 hour before ischemia | N/A | Provided dose-dependent neuroprotection against ischemic damage to hippocampal neurons.[5] |
| Rats | 2 mg/kg | Daily | 1 week | Had mild symptomatic effects on cognition in the Morris water maze in APP23 mice.[6] |
| Rats | 5, 20, or 40 mg/kg | Daily | 7 days | 20 mg/kg rescued amyloid-β protein-mediated inhibition of long-term potentiation.[7] |
Table 3: Subcutaneous (S.C.) Administration of Memantine
| Animal Model | Dosage | Frequency | Duration | Key Findings |
| Rats | 10, 20 mg/kg/day (via osmotic pump infusion) | Continuous | 6 weeks | Inhibited learning deficits induced by Aβ₁-₄₀ injection. |
| Rats | ED₅₀ of 19.1 mg/kg | Single injection | N/A | Produced dose-dependent cutaneous analgesia. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Memantine in Rodents
Objective: To administer a precise dose of Memantine orally.
Materials:
-
Memantine hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)
-
Weighing scale
-
Vortex mixer or sonicator
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Memantine hydrochloride based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of Memantine hydrochloride.
-
Dissolve the powder in the chosen vehicle. Use a vortex mixer or sonicator to ensure complete dissolution. The final concentration should allow for a reasonable administration volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand and securing the head with the thumb and forefinger. For mice, scruffing is a common method.
-
Measure the correct volume of the Memantine solution into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no adverse reactions.
-
Protocol 2: Intraperitoneal (I.P.) Injection of Memantine in Rodents
Objective: To administer Memantine systemically via the intraperitoneal cavity for rapid absorption.
Materials:
-
Memantine hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Weighing scale
-
Vortex mixer
-
Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the Memantine solution in sterile 0.9% saline as described in the oral gavage protocol. Ensure the final solution is sterile (e.g., by sterile filtering).
-
-
Animal Handling and Injection:
-
Weigh each animal to calculate the precise injection volume.
-
Properly restrain the animal. For mice, one method is to hold the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of Memantine as an NMDA receptor antagonist.
Caption: General experimental workflow for preclinical studies.
References
- 1. Memantine reduces mania-like symptoms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Administration of Memantine Prolongs Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 7. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N-Acetyl Memantine Effects on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N-Acetyl Memantine's specific effects on NMDA receptors is limited in publicly available literature. N-Acetyl Memantine (B1676192) is primarily documented as a synthetic intermediate for Memantine. The following protocols and data are based on its parent compound, Memantine, a well-characterized, uncompetitive NMDA receptor antagonist. These methodologies provide a robust framework for the investigation of this compound. It is recommended that researchers validate these protocols for this compound.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory. Their dysregulation is implicated in numerous neurological disorders. Memantine is an uncompetitive, moderate-affinity antagonist of the NMDA receptor, meaning it binds within the receptor's ion channel only when it is open, thereby blocking excessive influx of calcium ions (Ca²⁺) associated with excitotoxicity, while preserving normal synaptic function.[1][2][3] this compound, as a derivative of Memantine, is hypothesized to exhibit similar properties, making it a compound of interest for neuroprotective and cognitive-enhancing research.
These application notes provide a comprehensive guide to studying the effects of this compound on NMDA receptors, with detailed protocols for key in vitro and in vivo experiments.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize quantitative data for Memantine, which can serve as a benchmark for studies on this compound.
Table 1: In Vitro Potency of Memantine at NMDA Receptors (Electrophysiology)
| Preparation | IC50 (µM) | Reference |
| Cultured superior colliculus neurones | 2.2 ± 0.2 | [4] |
| Cultured rat cerebellar granule neurons | 1.5 ± 0.1 | [4] |
| HEK293 cells expressing GluN1/2A receptors (< 1 nM intracellular Ca²⁺) | 2.76 ± 0.27 | [4] |
| tsA201 cells expressing rat GluN1/GluN2A receptors | Varies with intracellular Ca²⁺ (see Table 2) | [5] |
Table 2: Effect of Intracellular Ca²⁺ on Memantine IC50 in tsA201 cells expressing GluN1/2A receptors
| Intracellular Ca²⁺ | IC50 (µM) | Reference |
| < 1 nM | 2.76 ± 0.27 | [5] |
| 10 nM | 1.93 ± 0.07 | [5] |
| 100 nM | 1.76 ± 0.12 | [5] |
| 1 µM | 1.07 ± 0.04 | [5] |
| 5 µM | 0.69 ± 0.06 | [5] |
| 10 µM | 0.69 ± 0.05 | [5] |
| 50 µM | 0.70 ± 0.06 | [5] |
Table 3: Binding Affinity of Memantine to the NMDA Receptor
| Brain Region | KD (nM) | Bmax (pmol/mg protein) | Reference |
| Cortex | 4.59 | 0.836 | [6] |
| Cerebellum | 25.99 | 0.573 | [6] |
| Striatum (High affinity site) | 1.43 | 0.272 | [6] |
| Striatum (Low affinity site) | 12.15 | 1.76 | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 or tsA201 cells) transfected with NMDA receptor subunits.
Diagram: Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing this compound's effect on NMDA currents.
Materials:
-
Cultured neurons or transfected HEK293/tsA201 cells on coverslips
-
External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.01 Glycine (B1666218); pH 7.4
-
Internal solution (in mM): 120 CsCl, 10 HEPES, 4 MgATP, and appropriate Ca²⁺ buffer (e.g., BAPTA) to clamp intracellular calcium at a desired concentration; pH 7.2[5]
-
NMDA receptor agonist: NMDA
-
This compound stock solution
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a solution containing NMDA and glycine to evoke an inward current.
-
After a stable baseline response is established, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the peak and steady-state current for each concentration.
-
Wash out the drug between applications to allow for recovery.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data with a Hill equation to determine the IC50 value.
Intracellular Calcium Imaging
This protocol measures the effect of this compound on NMDA-induced increases in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons.
Diagram: Signaling Pathway of NMDA Receptor-Mediated Calcium Influx
Caption: this compound blocks NMDA receptor-mediated Ca²⁺ influx.
Materials:
-
Cultured rat cerebellar granule neurons or hippocampal neurons on glass coverslips.[7]
-
Mg²⁺-free Locke-HEPES buffer.[7]
-
Fura-2 AM calcium indicator dye.[7]
-
NMDA and glycine.
-
This compound.
-
Fluorescence microscope with a ratiometric imaging system.
Procedure:
-
Load cells with 6 µM Fura-2 AM for 30 minutes.[7]
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with Mg²⁺-free buffer.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce an increase in [Ca²⁺]i, observed as a change in the 340/380 fluorescence ratio.[7]
-
After washout and return to baseline, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Co-apply the NMDA/glycine and this compound and record the change in the 340/380 fluorescence ratio.
-
Data Analysis: Calculate the 340/380 fluorescence ratio. Determine the inhibitory effect of this compound by comparing the peak [Ca²⁺]i increase in the presence and absence of the compound. Calculate the IC50 from the concentration-response curve.
In Vivo Behavioral Studies: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents. This protocol can be used to evaluate the potential cognitive-enhancing or neuroprotective effects of this compound in a disease model (e.g., animal models of Alzheimer's disease).
Diagram: Logical Flow of the Morris Water Maze Experiment
Caption: Experimental stages of the Morris Water Maze protocol.
Materials:
-
Circular water tank (1.5-2 m diameter) filled with opaque water.[4]
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
-
Rodents (mice or rats).
-
This compound and vehicle.
Procedure:
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals (e.g., 30-60 minutes before testing).[4]
-
Place the animal in the water facing the wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.[4]
-
Allow the animal to remain on the platform for 15-30 seconds.[4]
-
Repeat for a set number of trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Place the animal in the tank and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the animal's swim path.
-
-
Data Analysis:
-
Acquisition: Analyze escape latency (time to find the platform) and path length across trials.
-
Probe Trial: Quantify the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Conclusion
The protocols outlined above provide a comprehensive framework for the detailed characterization of this compound's effects on NMDA receptors. By employing electrophysiological, cell-based, and in vivo behavioral assays, researchers can elucidate the mechanism of action, potency, and potential therapeutic efficacy of this compound. Given the established neuroprotective role of Memantine, a thorough investigation into this compound is a promising avenue for the development of novel therapeutics for neurological disorders.
References
- 1. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons | springermedicine.com [springermedicine.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Elimination of deafferentation-induced increase of intracellular calcium concentration prevents neurons of nucleus magnocellularis from degeneration [depts.washington.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Acetyl Memantine as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Memantine is a key intermediate in the synthesis of Memantine, a widely used pharmaceutical for the treatment of Alzheimer's disease.[1][2][3] It is also recognized as a significant impurity and is utilized as a reference standard in the quality control and analytical method development for Memantine drug products.[1][3] The accurate quantification of this compound is crucial for ensuring the purity, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.
These application notes provide a detailed protocol for the use of this compound as a reference standard in HPLC analysis. Two primary methodologies are presented: a direct HPLC-UV method and a more sensitive method involving pre-column derivatization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-(3,5-dimethyladamantan-1-yl)acetamide |
| CAS Number | 19982-07-1 |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | White Solid |
| Storage | 2-8°C in a well-closed container |
Method 1: Direct HPLC-UV Analysis
This method is suitable for the quantification of this compound in bulk drug substances or formulations where the concentration is relatively high. It leverages the weak UV absorbance of the amide bond in the this compound molecule.
Experimental Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
4. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
5. Sample Preparation (for drug substance):
-
Accurately weigh a sample of the drug substance containing this compound.
-
Dissolve in methanol to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 2.0.
-
The theoretical plates for the this compound peak should be greater than 2000.
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of the direct HPLC-UV method.
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Method 2: HPLC Analysis with Pre-Column Derivatization
For applications requiring higher sensitivity, such as the analysis of this compound as a trace impurity, a pre-column derivatization method is recommended. This involves reacting this compound with a derivatizing agent to attach a chromophore, enhancing its UV absorbance. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for amines.
Experimental Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Borate Buffer (pH 9.0)
-
Water (HPLC grade, filtered and degassed)
2. Instrumentation:
-
Same as Method 1.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
4. Preparation of Standard and Sample Solutions:
-
Prepare stock and working solutions of this compound as described in Method 1, using acetonitrile as the solvent.
5. Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of Borate Buffer (pH 9.0).
-
Add 0.5 mL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds and let it stand at room temperature for 20 minutes.
-
Inject the derivatized solution into the HPLC system.
Expected Performance Characteristics
| Parameter | Expected Value |
| Retention Time | ~ 11 min |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General Workflow for HPLC Analysis of this compound.
Logical Relationship of Analytical Method Validation
Caption: Key Parameters for Analytical Method Validation.
Conclusion
The protocols outlined provide robust and reliable methods for the quantification of this compound using HPLC. The choice between the direct UV method and the pre-column derivatization method will depend on the required sensitivity of the analysis. For routine quality control of bulk drug substance, the direct UV method offers simplicity and speed. For trace-level impurity analysis, the enhanced sensitivity of the derivatization method is advantageous. Both methods, when properly validated, are suitable for their intended applications in a pharmaceutical research and quality control environment.
References
Troubleshooting & Optimization
improving N-Acetyl Memantine solubility for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of N-Acetyl Memantine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its solubility?
This compound is the N-acetylated derivative of Memantine. The acetylation of the primary amine group in Memantine to an amide in this compound significantly reduces its basicity. Consequently, this compound is less likely to be protonated and form a soluble salt in aqueous solutions compared to its parent compound, Memantine hydrochloride. This generally results in lower aqueous solubility, particularly at neutral pH.
Q2: What are the general approaches to improve the aqueous solubility of this compound?
There are several common strategies to enhance the solubility of poorly water-soluble compounds like this compound:
-
pH Adjustment: Modifying the pH of the solution can alter the ionization state of the molecule, which may affect its solubility.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the non-polar regions of a guest molecule, forming an inclusion complex with enhanced aqueous solubility.[1]
Q3: Is it advisable to heat the solution to dissolve this compound?
Gentle warming can be a useful technique to aid dissolution.[2] However, it is crucial to be cautious as excessive heat may cause degradation of the compound. It is recommended to perform stability tests to ensure that the heating process does not affect the integrity of this compound.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to an aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The addition of a concentrated stock solution in an organic solvent to the aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation.[3]
-
Solution:
-
Reduce the Final Concentration: Attempt to work with a lower final concentration of this compound in your experiment if possible.
-
Modify the Order of Addition: Add the concentrated stock solution of this compound dropwise into the vigorously stirred aqueous buffer. This helps to avoid localized high concentrations.[3]
-
Use a Co-solvent in the Final Solution: If your experimental design allows, include a small percentage (e.g., 1-5%) of the organic solvent used for the stock solution (e.g., DMSO, ethanol) in the final aqueous buffer to improve solubility.[3]
-
Adjust the pH of the Buffer: Investigate the pH-solubility profile of this compound. Adjusting the buffer pH to a more acidic or basic range where the compound is more soluble might prevent precipitation.[4]
-
Issue 2: The prepared this compound solution is cloudy or contains visible particles.
-
Possible Cause: The compound has not fully dissolved or has started to aggregate.
-
Solution:
-
Increase Mixing/Agitation: Vortex the solution for a longer period.
-
Use Sonication: Place the solution in a sonicating water bath for 10-15 minutes to break up aggregates and facilitate dissolution.[2]
-
Gentle Warming: As a last resort, gently warm the solution while stirring. Ensure the temperature is not too high to cause degradation.
-
Filtration: If a clear solution cannot be obtained, and you suspect insoluble impurities, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter. Be aware that this may reduce the final concentration of your compound if it is not fully dissolved.[4]
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble at neutral pH. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Similar to water, low solubility is expected. |
| Ethanol | > 20 | Likely to be freely soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | Expected to have high solubility. |
| Methanol | > 20 | Likely to be freely soluble. |
Disclaimer: The solubility values for this compound are estimated based on its chemical structure and the properties of similar compounds, as specific experimental data is not widely available.
Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound
| pH | Hypothetical Solubility (µg/mL) | Rationale |
| 2.0 | 50 | Increased solubility may be observed at low pH due to potential protonation of the amide group, although this effect is much weaker than for a primary amine. |
| 4.0 | 20 | Solubility is expected to decrease as the pH approaches neutral. |
| 7.0 | < 10 | Minimum solubility is expected around the isoelectric point. |
| 10.0 | 30 | A slight increase in solubility might occur at high pH due to potential deprotonation, though this is less likely for an amide. |
| 12.0 | 60 | At very high pH, hydrolysis of the acetyl group could occur over time, liberating the more soluble Memantine. |
Disclaimer: This data is hypothetical and for illustrative purposes to demonstrate the principle of pH-dependent solubility.
Table 3: Hypothetical Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration in PBS (%) | Hypothetical Solubility (mg/mL) |
| None | 0% | < 0.1 |
| Ethanol | 5% | 0.5 |
| Ethanol | 10% | 1.2 |
| DMSO | 1% | 0.8 |
| DMSO | 5% | 2.5 |
Disclaimer: This data is hypothetical and intended to illustrate the potential effect of co-solvents.
Table 4: Hypothetical Effect of Cyclodextrins on the Aqueous Solubility of this compound
| Cyclodextrin (B1172386) | Concentration (mM) | Hypothetical Solubility (mg/mL) |
| None | 0 | < 0.1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 0.8 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 | 3.5 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 1.2 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 50 | 5.0 |
Disclaimer: This data is hypothetical and illustrates the potential for solubility enhancement through cyclodextrin complexation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[5]
-
Calculation of Mass:
-
Molecular Weight (MW) of this compound: 221.34 g/mol .
-
To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 221.34 g/mol * 1000 mg/g = 2.21 mg.[5]
-
-
Weighing the Compound: Carefully weigh out 2.21 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of DMSO to the tube. Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particles are present.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
-
Prepare the Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and bring it to the working temperature.
-
Calculate Volumes: Determine the volume of the this compound stock solution needed for your final concentration.
-
Dilution: While vigorously stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is compatible with your experimental system (typically <1%).
-
Visual Inspection: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of Action for Memantine Derivatives.
Caption: Experimental Workflow for Preparing this compound Solutions.
Caption: Logical Flow for Troubleshooting Precipitation of this compound.
References
Technical Support Center: Large-Scale Synthesis of N-Acetyl Memantine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Acetyl Memantine (B1676192), a key intermediate in the production of Memantine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-Acetyl Memantine on a large scale?
A1: The most prevalent large-scale synthetic routes for this compound start from 1,3-dimethyladamantane (B135411). One common method involves the reaction of 1-halo-3,5-dimethyladamantane with acetonitrile (B52724) in the presence of an acid like phosphoric acid.[1] Another approach is the direct acetylation of 1-amino-3,5-dimethyladamantane (Memantine). However, for industrial production, the Ritter reaction of 1,3-dimethyladamantane or its halogenated derivative with acetonitrile is a frequently employed strategy.[2][3]
Q2: What are the critical process parameters to control during the synthesis of this compound?
A2: Critical process parameters to monitor and control include reaction temperature, reaction time, and the molar ratio of reactants. For instance, in the Ritter reaction, maintaining the optimal temperature is crucial to ensure complete conversion and minimize byproduct formation.[2] The concentration of acids, such as sulfuric acid and nitric acid, also plays a significant role in the reaction's efficiency and yield.[4][5]
Q3: What are the typical impurities encountered in the large-scale synthesis of this compound?
A3: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 1-bromo-3,5-dimethyladamantane, and byproducts from side reactions.[1] Other related substances that might be present include isomers or over-acetylated products. It is also important to control for residual solvents and reagents from the reaction and purification steps.[6]
Q4: What analytical methods are recommended for quality control of this compound?
A4: For quality control, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound and quantify impurities.[7] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a valuable tool for purity assessment and identification of volatile impurities.[2][6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation.
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Q: My reaction is consistently resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. The reaction of 1,3-dimethyladamantane can take several hours to achieve a high yield.[4][5]
-
Suboptimal Temperature: The reaction temperature might not be optimal. For the Ritter-type reaction, temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and degradation. It is crucial to maintain the recommended temperature range.[2]
-
Improper Reagent Stoichiometry: The molar ratios of the reactants, especially the acetylating agent and the acid catalyst, are critical. An excess or deficit of any reactant can negatively impact the yield.
-
Moisture in the Reaction: The presence of water can interfere with the reaction, particularly if strong acids like sulfuric acid are used. Ensure all reagents and solvents are anhydrous.
-
Inefficient Extraction/Isolation: The workup and isolation procedure may not be efficient. Ensure proper pH adjustment during extraction and use an adequate amount of an appropriate solvent to minimize product loss.
-
Problem 2: High Levels of Impurities in the Final Product
-
Q: I am observing significant impurities in my this compound product. How can I identify and minimize them?
-
A:
-
Identify the Impurities: Utilize analytical techniques like GC-MS or LC-MS to identify the structure of the major impurities. Knowing the identity of the impurities can provide insights into their origin (e.g., starting materials, side-products). Common impurities include Memantine related compounds B and D.[8]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 1,3-dimethyladamantane or 1-halo-3,5-dimethyladamantane. Impurities in the starting material can carry through the synthesis.
-
Control Reaction Conditions: Side reactions are a common source of impurities. Strict control of reaction temperature and time can minimize the formation of byproducts.
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Optimize Purification: The purification method may need optimization. Recrystallization is a common method for purifying this compound.[6] Experiment with different solvent systems to find one that effectively removes the specific impurities you are observing. Column chromatography can also be employed for purification, although it may be less practical for very large scales.
-
Problem 3: Difficulty with Product Crystallization/Purification
-
Q: I am having trouble crystallizing this compound from my crude reaction mixture. What should I do?
-
A:
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures. A mixture of solvents, such as acetone/water or ethanol/methyl tertiary butyl ether, can be effective.[6]
-
Seeding: If the product is slow to crystallize, adding a small seed crystal of pure this compound can induce crystallization.
-
Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals. Avoid crash cooling the solution.
-
Concentration: Ensure the solution is sufficiently concentrated. If the solution is too dilute, crystallization will not occur. You may need to carefully remove some of the solvent.
-
Purity of Crude Product: High levels of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a wash or a quick filtration through a silica (B1680970) plug, before attempting crystallization.
-
Quantitative Data
Table 1: Comparison of Different Synthetic Routes to Memantine Hydrochloride (with this compound as an intermediate in some routes)
| Starting Material | Key Intermediate | Reagents & Conditions | Overall Yield (%) | Reference |
| 1,3-dimethyladamantane | N-(3,5-dimethyladamantan-1-yl)acetylamide | H₂SO₄, HNO₃, CH₃CN | 91.65% | [4] |
| 1,3-dimethyladamantane | 1-bromo-3,5-dimethyladamantane, then N-(3,5-dimethyladamantan-1-yl)-acetamide | Br₂, reflux; then CH₃CN, H₂SO₄; then NaOH, DEG | Not specified | [2] |
| 1-bromo-3,5-dimethyladamantane | N-acetyl-1-amino-3,5-dimethyladamantane | Acetonitrile, Phosphoric acid | Not specified | |
| 1-halo-3,5-dimethyladamantane | n-acetyl-memantine | Not specified | 45% | [3] |
Experimental Protocols
Protocol: Synthesis of this compound via Ritter Reaction
This protocol is a generalized procedure based on common methods described in the literature.[2][4][5]
Materials:
-
1,3-dimethyladamantane
-
Concentrated Sulfuric Acid (96-98%)
-
Concentrated Nitric Acid (64-65%)
-
Acetonitrile
-
Ice-cold water
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 1,3-dimethyladamantane to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature (e.g., 25 °C).[4]
-
Stir the mixture for a specified period (e.g., 2.5 hours) to facilitate the formation of the adamantyl carbocation.
-
Slowly add acetonitrile to the reaction mixture, maintaining the temperature (e.g., 40 °C).[4]
-
Continue stirring for an extended period (e.g., 3.5 hours) to allow for the completion of the Ritter reaction.[4]
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can then be purified by recrystallization from an appropriate solvent system.
Visualizations
Caption: Synthetic pathway for this compound via the Ritter reaction.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities - Google Patents [patents.google.com]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 7. clearsynth.com [clearsynth.com]
- 8. jmpm.vn [jmpm.vn]
Technical Support Center: Optimizing N-Acetyl Memantine for Neuroprotection Assays
Welcome to the technical support center for N-Acetyl Memantine (B1676192). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing N-Acetyl Memantine in neuroprotection assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Memantine?
A1: this compound is a derivative of Memantine, an adamantane (B196018) compound known for its therapeutic use in neurological disorders.[1] The primary mechanism of action for Memantine involves its role as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] It preferentially blocks the excessive activation of these receptors, which is a key factor in excitotoxic neuronal damage, while sparing their normal physiological function.[2][4] this compound is studied for its potential neuroprotective properties, likely acting through a similar NMDA receptor-mediated pathway.
Q2: What is the primary mechanism of action for this compound's neuroprotective effects?
A2: The principal neuroprotective mechanism is believed to stem from the blockade of NMDA receptor channels.[5] During pathological conditions, excessive glutamate (B1630785) release leads to overstimulation of NMDA receptors, causing a massive influx of calcium (Ca²⁺) into neurons. This triggers downstream cytotoxic cascades, leading to neuronal damage and death—a process known as excitotoxicity.[4][6] By blocking the NMDA receptor channel only when it is excessively open, this compound helps to prevent this toxic Ca²⁺ overload.[2] Additional research suggests that Memantine may also exert neuroprotective effects by stimulating the release of neurotrophic factors from astroglia and by preventing microglial activation, thereby reducing inflammation.[7][8]
Q3: What is a good starting concentration range for in vitro neuroprotection assays?
A3: Based on studies with Memantine, a good starting concentration range for this compound in most in vitro neuronal models is 1 µM to 10 µM .[9][10] Some studies have used concentrations up to 50 µM, but concentrations of 30 µM and higher have also been reported to induce cytotoxicity.[3][8] It is critical to perform a dose-response curve for your specific cell model and neurotoxic insult, as some studies have reported a bell-shaped dose-response curve, where concentrations above an optimal level (e.g., >3 µM) show declining neuroprotective effects.[11]
Q4: How long should I pre-incubate cells with this compound before inducing neurotoxicity?
A4: Pre-incubation times can vary depending on the experimental design. A common starting point is a 30-minute pre-incubation before adding the neurotoxic agent.[8] However, some protocols may call for longer pre-incubation periods, such as 24 hours, to ensure the compound has been fully taken up by the cells and is present to counteract the subsequent insult.[12] It is advisable to optimize this parameter for your specific assay.
Q5: What are the most common and effective methods to assess neuroprotection and cell viability?
A5: Several robust assays are available to quantify neuronal viability and cytotoxicity. It is often recommended to use at least two complementary methods.
-
MTT Assay: This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[12][13]
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[9][13][14]
-
Live/Dead Staining (e.g., Calcein AM/Propidium (B1200493) Iodide): This fluorescence-based method provides a direct visualization and quantification of live and dead cells. Calcein AM stains viable cells green, while propidium iodide (PI) or Ethidium Homodimer-1 stains the nuclei of dead cells red.[9][15]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No neuroprotective effect observed. | Concentration is suboptimal: The dose-response may be bell-shaped.[11] | Test a wider range of concentrations, including lower (e.g., 0.1 µM - 1 µM) and higher ranges, to identify the optimal protective window. |
| The neurotoxic insult is not NMDA receptor-dependent: The chosen toxin may act through other pathways. | Confirm the mechanism of your neurotoxic agent. If it's not glutamate-mediated, this compound may not be effective. | |
| Insufficient pre-incubation time: The compound may not have reached its target before the insult. | Increase the pre-incubation time (e.g., try 1, 6, and 24 hours) before adding the neurotoxic agent. | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell density across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). |
| Inaccurate pipetting: Variation in the volume of cells, compound, or reagents added. | Use calibrated pipettes and proper technique. Add reagents to the side of the well to avoid disturbing the cell monolayer. | |
| This compound appears to be cytotoxic. | Concentration is too high: Concentrations above 30 µM have been shown to be toxic in some models.[8] | Perform a cytotoxicity assay with this compound alone (without the neurotoxic insult) across a wide concentration range to determine its toxic threshold in your specific cell model. |
| Solvent toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent is consistent across all wells (including controls) and is below the known toxic level for your cells (typically <0.5% for DMSO). |
Data Presentation: Effective Concentrations of Memantine in Neuroprotection Assays
The following table summarizes effective concentrations of the parent compound, Memantine, reported in various in vitro neuroprotection studies. This data can serve as a starting point for optimizing this compound concentrations.
| Model System | Neurotoxic Insult | Effective Concentration Range | Reference |
| Cultured Chick Embryo Neurons | Hypoxia (NaCN) | 1 µM (lowest effective) | [16] |
| Primary Rat Neuronal Cultures | Amyloid β1-42 | 1 - 10 µM | [9] |
| Human SH-SY5Y Neuronal Cells | Oxaliplatin | 5 - 10 µM | [17] |
| Organotypic Hippocampal Slices | NMDA | 1 - 10 µM | [10] |
| Rat Midbrain Neuron-Glia Cultures | Lipopolysaccharide (LPS) | 3 - 10 µM | [8] |
| Rat Hippocampal Slices | NMDA | < 3 µM (bell-shaped response) | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Neuroprotection
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[12]
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cell line)
-
96-well culture plates
-
This compound
-
Neurotoxic agent (e.g., NMDA, Amyloid β)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neurons into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and differentiate for an appropriate time (e.g., 24-48 hours for cell lines, or several days for primary neurons).
-
Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include "vehicle control" wells that receive only the solvent used to dissolve the compound. Incubate for the desired pre-treatment time (e.g., 30 minutes to 24 hours).
-
Induce Neurotoxicity: Add the neurotoxic agent to the appropriate wells. Be sure to include the following controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Toxin Control: Cells treated with the neurotoxic agent only (represents maximal damage).
-
Compound Control: Cells treated with the highest concentration of this compound only (to check for inherent toxicity).
-
-
Incubation: Incubate the plate for the duration required to induce neurotoxicity (e.g., 24-48 hours).
-
MTT Addition: Carefully remove the culture medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[12]
Materials:
-
Completed 96-well plate from a neuroprotection experiment (as described above)
-
Commercial LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (usually included in the kit for "maximum LDH release" control)
-
Microplate reader
Procedure:
-
Prepare Controls: In separate wells of your experimental plate, add lysis buffer to a set of untreated cells 30-60 minutes before the end of the experiment. This will serve as the "maximum LDH release" control. "Spontaneous LDH release" is measured from the supernatant of untreated, non-lysed cells.
-
Collect Supernatant: After the treatment period, carefully collect an equal volume of cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer. Transfer to a new, clean 96-well plate.
-
Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time (e.g., 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the experimental LDH release to the spontaneous and maximum release controls.
Mandatory Visualizations
Caption: this compound's neuroprotective signaling pathway.
References
- 1. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of memantine [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl Memantine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of N-Acetyl Memantine (B1676192) purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude N-Acetyl Memantine?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often employed using various solvent systems to precipitate the purified product, leaving impurities in the mother liquor.[1] Column chromatography is another effective method for separating this compound from structurally similar impurities.
Q2: What are the typical impurities encountered during this compound synthesis and purification?
A2: Common impurities can include unreacted starting materials like 1-bromo-3,5-dimethyladamantane (B142378) or 1-hydroxy-3,5-dimethyladamantane, as well as side-products from the acetylation reaction.[2] Other potential impurities are structurally related adamantane (B196018) derivatives such as N-acetyl-1-amino-3,5,7-trimethyladamantane (Ac-NH-TMAD) and N-acetyl-1-amino-3-methyladamantane (Ac-NH-MMAD).[3]
Q3: What analytical techniques are used to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of this compound.[4][5][6] Gas Chromatography (GC) is also utilized to analyze the purity and impurity profile of the compound and its precursors.[2][7][8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - The chosen solvent has too high of a solubility for this compound at low temperatures.- Insufficient cooling or crystallization time. | - Experiment with different solvent systems. A mixture of solvents, such as acetone/water or ethanol/methyl tertiary butyl ether, can be effective.[1]- Ensure the solution is cooled to a sufficiently low temperature (e.g., -15°C to 5°C) and allow adequate time for crystallization (2-3 hours).[1] |
| Oily Product or Failure to Crystallize | - Presence of significant impurities that inhibit crystal formation.- Inappropriate solvent system. | - Perform a pre-purification step, such as a wash with a non-polar solvent, to remove some impurities.- Try a different solvent or a combination of solvents. For instance, memantine (the deacetylated form) is soluble in polar solvents like water, methanol (B129727), or ethanol, and insoluble in acetone.[1] This suggests that a solvent system balancing polarity could be effective for this compound. |
| Poor Purity | - Co-precipitation of impurities with the product.- Inefficient removal of the mother liquor. | - Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize slowly.- Ensure the crystals are thoroughly washed with a cold, appropriate solvent after filtration to remove residual mother liquor.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities | - Inappropriate stationary phase or mobile phase.- Column overloading. | - Optimize the mobile phase composition. A gradient elution might be necessary.- Use a smaller sample load or a larger column.- Select a different stationary phase with alternative selectivity. |
| Product Elutes with Solvent Front | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from general recrystallization principles and information found in related memantine purification processes.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., acetone/water with a volume ratio of 5:1 to 6:1).[1] Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. Then, further cool the solution in an ice bath or refrigerator to -15°C to 5°C to induce crystallization.[1] Allow the solution to stand for 2-3 hours to maximize crystal formation.[1]
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.[1]
Protocol 2: Purity Analysis by HPLC
The following is a general HPLC method for the analysis of memantine and related compounds, which can be adapted for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of a buffer (e.g., 0.2% diethylamine (B46881) in ultrapure water, pH adjusted to 6.0 with orthophosphoric acid) and methanol in a 45:55 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detector: Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.[9][10] A UV detector may be used if a derivatization agent is employed.[5][11]
-
Injection Volume: 50 µL.[9]
-
Column Temperature: 40°C.[9]
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A decision-making diagram for troubleshooting low purity issues during recrystallization.
References
- 1. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 2. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 3. EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities - Google Patents [patents.google.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment [mdpi.com]
- 6. clearsynth.com [clearsynth.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. EP1908748A1 - Process for the preparation of memantine and its hydrochloric acid salt form - Google Patents [patents.google.com]
- 9. iajps.com [iajps.com]
- 10. A Comprehensive Review of Analytical Methodologies for Memantine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
addressing batch-to-batch variability of N-Acetyl Memantine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of N-Acetyl Memantine (B1676192).
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl Memantine and what is its primary use in research?
This compound (CAS No. 19982-07-1) is the N-acetylated form of Memantine.[1][2] It is primarily used as a key intermediate in the synthesis of Memantine, a well-known NMDA receptor antagonist used in the treatment of neurological disorders such as Alzheimer's disease.[1] In a research context, it may be studied as a potential prodrug or metabolite of Memantine, or used as a reference standard for impurity profiling in Memantine synthesis.[1]
Q2: What are the critical quality attributes of this compound that can affect experimental outcomes?
The critical quality attributes of this compound that can significantly impact research experiments include:
-
Purity: The presence of impurities can alter the compound's physicochemical properties and biological activity.
-
Impurities Profile: The type and concentration of specific impurities are crucial, as some may have their own biological effects.
-
Residual Solvents: Solvents used in the manufacturing process can affect the compound's stability and solubility.[3][4]
-
Physical Properties: Variations in crystalline form or particle size can influence dissolution rates and bioavailability.
Q3: How should this compound be properly stored to ensure its stability?
To maintain its integrity, this compound should be stored in a well-closed container at 2-8°C.[5][6] Exposure to light, moisture, and high temperatures should be avoided to prevent degradation.
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity or Potency Between Batches
You may observe that different batches of this compound exhibit varying efficacy in your in-vitro or in-vivo models. This can manifest as shifts in IC50 values or inconsistent phenotypic responses.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Recommended Experiment(s) |
| Purity Variation | The overall purity of the this compound batch may be lower than specified, leading to a reduced concentration of the active compound. | 1. High-Performance Liquid Chromatography (HPLC): To determine the purity of each batch. 2. Quantitative Nuclear Magnetic Resonance (qNMR): For an accurate purity assessment against a certified reference standard. |
| Presence of Active Impurities | The batch may contain impurities that are also biologically active, either potentiating or inhibiting the expected effect of this compound. For instance, unreacted starting materials or side-reaction products could interact with the biological target. | 1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify and quantify known and unknown impurities. 2. Bioassay Comparison: Test the identified impurities in your biological assay to determine their intrinsic activity. |
| Degradation of the Compound | Improper storage or handling may have led to the degradation of this compound, reducing its effective concentration. | 1. Forced Degradation Studies: Subject a reference batch to stress conditions (acid, base, oxidation, heat, light) and analyze by HPLC to identify potential degradation products.[7][8][9][10][11] 2. HPLC Analysis: Compare the chromatograms of the problematic batch with a fresh, properly stored batch. |
Issue 2: Poor or Variable Solubility
You might encounter difficulties in dissolving this compound in your desired solvent, or notice that solubility varies between batches.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Recommended Experiment(s) |
| Presence of Insoluble Impurities | The manufacturing process may have introduced insoluble impurities. | 1. Visual Inspection: After attempting to dissolve the compound, check for any particulate matter. 2. Filtration and Analysis: Filter the solution and analyze the residue by techniques like Fourier-Transform Infrared (FTIR) spectroscopy or NMR to identify the insoluble material. |
| Residual Solvents | The presence of certain residual solvents from the synthesis process can affect the solvation properties of the compound.[3] | 1. Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual solvents.[12] |
| Polymorphism | Different batches may exist in different crystalline forms (polymorphs), which can have different solubility profiles. | 1. X-Ray Powder Diffraction (XRPD): To characterize the crystalline structure of each batch. 2. Differential Scanning Calorimetry (DSC): To identify different polymorphic forms by their thermal properties. |
| Incorrect pH of the Solution | The pH of your solvent system may not be optimal for dissolving this compound. The solubility of memantine hydrochloride is known to be pH-dependent, decreasing at pH values below 2 and above 9.5.[13] | 1. pH Measurement: Ensure the pH of your solvent is within the optimal range for solubility. 2. pH-Solubility Profile: Determine the solubility of this compound across a range of pH values. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific equipment and this compound sample.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 2.5). A common mobile phase composition is a mixture of acetonitrile and sodium dihydrogenphosphate (70:30, v/v).[7][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is often required.[7][10] Detection is then performed at the maximum absorbance of the derivative (e.g., 360 nm for the FDNB derivative).[7][10]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution.
-
Perform serial dilutions to create calibration standards.
-
For derivatization, mix the sample solution with the derivatizing agent and buffer, and incubate as required to ensure complete reaction.[7][10]
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the calibration standards to generate a standard curve.
-
Inject the this compound batch samples.
-
Calculate the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for identifying and quantifying impurities.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above.
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI mode is typically used for Memantine and its derivatives.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions of this compound and its potential impurities.
-
-
Sample Preparation: Prepare samples as for HPLC analysis.
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
The mass spectrometer will separate and detect ions based on their mass-to-charge ratio.
-
The fragmentation pattern of the parent ions can be used to identify the structure of impurities.
-
Purity Assessment by Quantitative NMR (qNMR)
qNMR provides a direct measurement of purity without the need for a specific reference standard for each impurity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound batch.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, D2O).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample based on the integral values, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound variability.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. uspnf.com [uspnf.com]
- 4. agilent.com [agilent.com]
- 5. clearsynth.com [clearsynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-Indicating HPLC Method for Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pharmtech.com [pharmtech.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with N-Acetyl Memantine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Acetyl Memantine (B1676192) and its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for N-acetylation of memantine to improve blood-brain barrier penetration?
A1: The primary amine group of memantine is largely protonated at physiological pH, which can limit its passive diffusion across the lipophilic blood-brain barrier. N-acetylation of this amine group is a common medicinal chemistry strategy to increase a compound's lipophilicity. By converting the primary amine to a less basic amide, the overall polarity of the molecule is reduced. This modification is hypothesized to enhance passive diffusion across the BBB, potentially leading to higher brain concentrations compared to the parent compound, memantine.
Q2: How does the mechanism of action of N-Acetyl Memantine relate to that of memantine?
A2: this compound is an intermediate in the synthesis of memantine.[1][2] It is anticipated that this compound may act as a prodrug of memantine, being hydrolyzed back to the active parent compound by enzymes in the brain or other tissues. The therapeutic effects would then be mediated by memantine's action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic neurotransmission.[3] However, direct pharmacological activity of this compound at the NMDA receptor or other targets has not been extensively studied.
Q3: What are the key physicochemical differences between Memantine and this compound to consider for BBB penetration studies?
A3: While experimental data for this compound is limited, we can predict the impact of N-acetylation on key physicochemical properties. N-acetylation is expected to decrease the pKa (making it less basic) and increase the LogP (making it more lipophilic). These changes generally favor passive diffusion across the BBB. A direct comparison of experimentally determined properties is crucial for accurate interpretation of permeability data.
Q4: Are there any known transporters involved in the BBB passage of memantine that might also affect this compound?
A4: Yes, memantine has been shown to be a substrate for a proton-coupled organic cation antiporter at the human BBB, which contributes to its brain uptake.[4] It is plausible that this compound, being structurally related, could also interact with this or other transporters at the BBB. Therefore, when evaluating the BBB penetration of this compound, it is important to consider the potential contributions of both passive diffusion and carrier-mediated transport.
Data Presentation
Table 1: Physicochemical Properties of Memantine and Predicted Properties of this compound
| Property | Memantine | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₂H₂₁N | C₁₄H₂₃NO | Addition of an acetyl group |
| Molecular Weight | 179.30 g/mol | 221.34 g/mol | Addition of an acetyl group |
| LogP | 3.28[5][6] | > 3.28 | Acetylation increases lipophilicity |
| pKa | 10.27[5] | < 10.27 | Amides are less basic than amines |
| Aqueous Solubility | Soluble in water[5] | Likely lower than memantine | Increased lipophilicity can decrease aqueous solubility |
Table 2: In Vivo Brain Distribution of Memantine in Rodents
| Parameter | Value | Species | Method |
| Brain-to-Plasma Ratio | ~44 (total) | Rat | 7-day infusion |
| Brain ECF Concentration | 0.83 ± 0.05 µM | Rat | Microdialysis |
| CSF Concentration | ~50% of plasma concentration | Human | Clinical studies |
Note: ECF = Extracellular Fluid; CSF = Cerebrospinal Fluid. Data for this compound is not currently available.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in a Parallel Artificial Membrane Permeability Assay (PAMPA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation in Donor Well | Visually inspect the donor well post-incubation. If precipitate is observed, reduce the initial compound concentration and/or add a co-solvent (e.g., DMSO, ensuring final concentration is low). | A clear donor solution at the end of the experiment and a more reliable Papp value. |
| High Binding to Artificial Membrane | Quantify the amount of compound in the donor and acceptor wells, and on the membrane itself (by rinsing with a strong organic solvent). A low mass balance suggests membrane binding. | If membrane binding is high, consider using a different lipid composition for the artificial membrane or a different in vitro assay. |
| Incorrect pH of Buffers | Verify the pH of the donor and acceptor buffers. For a neutral compound like this compound, a pH of 7.4 in both compartments is standard. | Correcting the pH will ensure the compound is in its most permeable form. |
| Low Intrinsic Permeability | If the above are ruled out, the compound may have inherently low passive permeability. | Consider using a cell-based assay (e.g., Caco-2) to investigate the potential for active transport. |
Issue 2: High Efflux Ratio of this compound in a Caco-2 Bidirectional Permeability Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) | Perform the bidirectional assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143). | A significant decrease in the efflux ratio in the presence of an inhibitor confirms that this compound is a substrate for that transporter. |
| Cell Monolayer Integrity Issues | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow). | Consistent TEER values and low permeability of the paracellular marker will confirm monolayer integrity. |
| Compound Instability | Analyze the concentration of this compound in the donor and receiver compartments at the end of the assay to check for degradation. | If degradation is observed, shorten the incubation time or use a more stable buffer system. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate: Add a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of co-solvent (e.g., <1% DMSO) to the wells of a 96-well filter plate (the donor plate).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble the PAMPA "Sandwich": Place the donor plate into the acceptor plate, ensuring the artificial membrane on the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Analyze: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ((CA * (VD + VA)) / (VD * CD,initial)))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA is the concentration in the acceptor well, and CD,initial is the initial concentration in the donor well.
Protocol 2: In Vivo Brain Microdialysis in Rats
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in the dialysate over time to determine the pharmacokinetic profile in the brain extracellular fluid.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound at the NMDA receptor.
Experimental Workflow
Caption: Tiered experimental workflow for assessing BBB penetration.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting low permeability results.
References
Technical Support Center: Method Refinement for Detecting N-Acetyl Memantine and Other Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the detection and quantification of N-Acetyl Memantine (B1676192) and other memantine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Memantine?
A1: Memantine undergoes limited metabolism in the liver. The majority of the drug is excreted unchanged in the urine.[1][2] The three main polar metabolites that have been identified are:
-
N-glucuronide conjugate
-
6-hydroxy memantine
-
1-nitroso-deaminated memantine[3]
These metabolites have minimal N-methyl-D-aspartate (NMDA) receptor antagonist activity.[3] The hepatic microsomal CYP450 enzyme system does not play a significant role in the metabolism of memantine.[1]
Q2: Is N-Acetyl Memantine a known metabolite of Memantine?
A2: this compound, chemically known as N-(3,5-Dimethyladamantan-1-yl)acetamide, is recognized as an impurity (Impurity F) of Memantine Hydrochloride and an intermediate in its synthesis.[4] While the primary metabolic pathways involve glucuronidation, hydroxylation, and deamination, N-acetylation is a possible but likely minor metabolic route for primary amines like memantine. Direct detection of this compound as a significant endogenous metabolite in pharmacokinetic studies is not widely reported in the literature.
Q3: What are the main challenges in analyzing Memantine and its metabolites?
A3: The primary challenge in the analysis of memantine and its metabolites is its chemical structure. Memantine is a saturated compound and lacks a strong chromophore, which makes direct detection using UV-Visible (UV-Vis) spectroscopy difficult.[5] To overcome this, derivatization with a chromophore-containing reagent is often necessary for HPLC-UV or fluorescence detection.[6][7][8]
Troubleshooting Guides
HPLC-UV/Fluorescence Method Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no signal for Memantine derivative | Incomplete derivatization reaction. | - Ensure the pH of the reaction buffer is optimal (e.g., pH > 9 for FMOC-Cl).[6]- Verify the concentration and freshness of the derivatizing agent.- Optimize reaction time and temperature.[6] |
| Degradation of the derivative. | - Analyze the sample immediately after derivatization.- Check the stability of the derivatized product under the storage conditions. | |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase. | - Add a competing amine to the mobile phase (e.g., triethylamine). | |
| Interference from endogenous components | Insufficient sample cleanup. | - Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). |
| Non-specific derivatization. | - Adjust derivatization conditions to be more specific to the primary amine of memantine. |
LC-MS/MS Method Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low sensitivity or poor signal-to-noise ratio | Suboptimal ionization. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Ensure the mobile phase is compatible with efficient ionization (e.g., contains a small amount of formic acid for positive mode). |
| Matrix effects (ion suppression or enhancement). | - Improve sample cleanup to remove interfering matrix components.[9]- Use a stable isotope-labeled internal standard (e.g., Memantine-d6).- Dilute the sample if ion suppression is severe. | |
| Inconsistent retention times | Column degradation. | - Use a guard column and ensure proper sample cleanup.- Replace the analytical column if necessary. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate composition. | |
| Carryover of analyte | Inadequate washing of the autosampler and injection port. | - Optimize the autosampler wash procedure, using a strong solvent. |
| Adsorption of the analyte to surfaces. | - Use deactivated vials and tubing. |
Data Presentation: Quantitative Method Parameters
Table 1: HPLC Methods for Memantine Quantification
| Method | Detection | Derivatizing Agent | Linearity Range | LOQ | Recovery | Reference |
| HPLC | Fluorescence | o-phthaldialdehyde (OPA) | 2–80 ng/mL | 2 ng/mL | 82.8 ± 0.9% | [5] |
| HPLC | UV | 9-fluorenylmethyl-chloroformate (FMOC-Cl) | 5–140 µg/mL | - | 92.9 ± 3.7% | [6] |
| HPLC | UV | 1-fluoro-2,4-dinitrobenzene (FDNB) | 1–12 µg/mL | - | - | [8] |
Table 2: LC-MS/MS Methods for Memantine Quantification
| Method | Matrix | Linearity Range | LOQ | Extraction Method | Reference |
| LC-MS/MS | Human Plasma | 0.1-50.0 ng/mL | 0.1 ng/mL | Liquid-Liquid Extraction | [2] |
| LC-MS/MS | Human Plasma | 0.2-46 ng/mL | 0.2 ng/mL | Liquid-Liquid Extraction | [8] |
| UPLC-MS/MS | Human Plasma | 0.2-39.682 ng/mL | 0.2 ng/mL | Protein Precipitation | [1] |
| LC-MS/MS | Rat Plasma | 0.025-220 ng/mL | 0.025 ng/mL | Liquid-Liquid Extraction | [9] |
| LC-MS/MS | Human Plasma & CSF | - | 2 ng/mL | Protein Precipitation | [10] |
Experimental Protocols
Detailed Methodology: LC-MS/MS for Memantine and its Metabolites
This protocol is a refined approach for the simultaneous quantification of memantine, its known major metabolites, and a targeted search for this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., Memantine-d6).
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Memantine | 180.2 | 163.2 |
| 6-hydroxy memantine | 196.2 | 179.2 |
| This compound | 222.2 | 163.2 |
| Memantine-d6 (IS) | 186.2 | 169.2 |
(Note: The m/z values for the N-glucuronide conjugate would need to be determined based on its exact mass and fragmentation pattern. The product ion for this compound is predicted based on the loss of the acetyl group).
Visualizations
Caption: Metabolic pathways of Memantine.
Caption: General workflow for LC-MS/MS analysis of Memantine metabolites.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
strategies to reduce cytotoxicity of N-Acetyl Memantine at high doses
Welcome to the Technical Support Center for N-Acetyl Memantine (B1676192). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving N-Acetyl Memantine, with a particular focus on addressing challenges related to cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Memantine?
A1: this compound is a derivative of Memantine, an NMDA receptor antagonist used in the treatment of neurodegenerative diseases.[1] The N-acetylation may alter its pharmacokinetic and pharmacodynamic properties. While much of the existing research has been conducted on Memantine, the findings are often considered relevant to this compound due to their structural similarity.
Q2: What are the primary mechanisms of this compound's action and potential cytotoxicity at high doses?
A2: this compound, similar to Memantine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] At therapeutic concentrations, it blocks excessive glutamatergic activity associated with excitotoxicity without interfering with normal synaptic function. However, at high doses, cytotoxicity may arise from mechanisms including:
-
Oxidative Stress: High concentrations can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[2][3][4]
-
Mitochondrial Dysfunction: It can impact mitochondrial function, affecting cellular respiration and energy production.[2][5][6][7]
-
Apoptosis: High concentrations can induce programmed cell death.[8][9]
Q3: What are the general strategies to mitigate the cytotoxicity of this compound at high doses?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound in experimental settings:
-
Formulation Strategies: Utilizing drug delivery systems like nanoparticles or nanoemulsions can provide a sustained release, reducing peak concentrations and associated toxicity.[10][11][12]
-
Co-administration with Antioxidants: The use of antioxidants can counteract the oxidative stress induced by high concentrations of the compound.[13][14]
-
Dosing Regimen Optimization: Adjusting the exposure time and frequency of administration can minimize cumulative toxic effects.[15][16][17]
-
Combination with other Neuroprotective Agents: Combining this compound with other compounds that have neuroprotective properties may offer synergistic effects and allow for lower, less toxic concentrations of each agent.[13]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: High levels of cytotoxicity observed even at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. |
| Compound Stability | The compound may be degrading in the culture medium, leading to the formation of toxic byproducts. Prepare fresh stock solutions and consider the stability of the compound under your experimental conditions. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.5%). |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variability. Ensure a uniform cell seeding density and allow cells to adhere and stabilize before treatment. |
| Assay Interference | The compound may interfere with the assay itself (e.g., colorimetric assays like MTT). Run appropriate controls, including the compound in cell-free medium, to check for interference. |
| Edge Effects in Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. Avoid using the outermost wells or ensure proper humidification during incubation. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and mitigating this compound cytotoxicity. These protocols are based on studies with Memantine and can be adapted for this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the dose-dependent cytotoxicity of this compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to attach overnight.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Formulation of this compound Loaded Chitosan (B1678972) Nanoparticles
This protocol describes the preparation of chitosan nanoparticles for sustained release of this compound using the ionic gelation method.[10]
Materials:
-
This compound
-
Chitosan
-
Sodium tripolyphosphate (STPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 1 mg/mL) in a 1% acetic acid solution. Stir until fully dissolved.
-
This compound Loading: Dissolve this compound in the chitosan solution at the desired concentration.
-
STPP Solution Preparation: Prepare an aqueous solution of STPP (e.g., 1 mg/mL).
-
Nanoparticle Formation: Add the STPP solution dropwise to the chitosan-drug solution under constant magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the pellet with deionized water and re-disperse.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: Assessment of Oxidative Stress
This protocol measures intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cells treated with this compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometric microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold change in ROS production.
Data Presentation
Table 1: Cytotoxicity of Memantine in Different Cell Lines (as a reference for this compound)
| Cell Line | Assay | Concentration (µM) | % Cell Viability Reduction | Reference |
| MCF-7 | MTT | 2 | ~10% | [18] |
| 20 | ~50% | [18] | ||
| 100 | ~78% | [18] | ||
| RPMI 2650 | MTT | 62.5 - 1000 µg/mL | Dose-dependent increase | [10] |
| Glioma Cells | Viable Cell Count | 0 - 600 | Dose-dependent decrease | [19] |
Table 2: Characterization of Memantine-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanocrystals | 152.63 ± 12.95 | 0.336 ± 0.05 | +23.8 ± 0.4 to +54.0 ± 0.5 | 98.44 ± 3.31 | 78.7 ± 3.11 | [10] |
| PLGA Nanoparticles | 236.1 ± 0.21 | - | -30.3 | - | 63.82 ± 0.643 | [11] |
| Casein Nanoparticles | 148 - 317 | - | -46.4 | 69.5 ± 7.2 to 87.9 ± 1.2 | 55.50 ± 2.4 to 86.30 ± 3.6 | [12] |
Visualizations
References
- 1. This compound | 19982-07-1 [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Memantine Modulates Oxidative Stress in the Rat Brain following Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Memantine on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of memantine on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Excessive Activation of N-methyl-D-aspartic Acid Receptors in Neonatal Cardiac Mitochondrial Dysfunction Induced by Intrauterine Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Novel regimen through combination of memantine and tea polyphenol for neuroprotection against brain excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine-Memantine Combination as an Antioxidant Treatment for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 17. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cytotoxic effect of memantine and its effect on cytoskeletal proteins expression in metastatic breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
optimizing storage conditions for long-term stability of N-Acetyl Memantine
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions and ensuring the long-term stability of N-Acetyl Memantine (B1676192). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid N-Acetyl Memantine?
A1: For long-term stability of solid this compound, storage in a refrigerator at 2°C to 8°C is recommended.[1][2] This recommendation is based on information from chemical suppliers who market this compound as a research compound or intermediate.[1][3] While the parent compound, Memantine Hydrochloride, is typically stored at controlled room temperature (20°C to 25°C)[4][5][6], the addition of the acetyl group may alter the compound's stability profile. Therefore, the more conservative refrigerated condition is advised. The container should be tightly sealed and stored in a dry, dark place to protect it from moisture and light.[7][8]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution has not been extensively published. However, based on stability data for the parent compound, Memantine, it is recommended to store aqueous solutions under refrigerated (2°C to 8°C) or frozen (≤ -20°C) conditions.[9][10] An extemporaneously prepared oral liquid of Memantine was found to be stable for up to 28 days when refrigerated.[10] For long-term storage, preparing aliquots of the solution is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the potential degradation pathways for this compound?
A3: The primary potential degradation pathway for this compound is the hydrolysis of the acetamide (B32628) bond, which would yield Memantine and acetic acid. This reaction is typically accelerated under harsh acidic or basic conditions, especially with the addition of heat.[11][12] While the N-acetyl group generally serves to protect the amine functionality[13], forced degradation studies on the parent compound, Memantine, have shown its susceptibility to various stressors, providing a basis for assessing the stability of its acetylated derivative.[11][14][15]
Q4: Is this compound sensitive to light, heat, or oxidation?
A4: Yes, based on forced degradation studies of Memantine, the molecule can be sensitive to these conditions.[11][16]
-
Light: Photolytic degradation studies on Memantine suggest that exposure to light can cause degradation. Therefore, this compound should be stored protected from light.[11]
-
Heat: Thermal degradation has been observed when Memantine is exposed to high temperatures (e.g., 105°C).[11][12]
-
Oxidation: The compound may degrade in the presence of strong oxidizing agents, such as hydrogen peroxide.[11][14] It is crucial to control these environmental factors to ensure long-term stability.
Data Summary Tables
For easy reference, the following tables summarize recommended storage conditions and stress conditions used in forced degradation studies of the parent compound, Memantine.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light | Atmosphere/Humidity |
| Solid | 2°C to 8°C (Long-term)[1][2] | Protect from light | Store in a tightly sealed container in a dry place[7][8] |
| Solution | ≤ -20°C (Long-term) or 2°C to 8°C (Short-term, <28 days)[9][10] | Protect from light | Use airtight vials; aliquot to avoid freeze-thaw cycles |
Table 2: Summary of Forced Degradation Conditions Investigated for Memantine HCl
| Stress Condition | Example Reagent/Parameters | Purpose |
| Acid Hydrolysis | 0.1N - 5.0N HCl, 60°C - 70°C[11][12][14] | To assess stability in acidic environments and identify acid-catalyzed degradants. |
| Base Hydrolysis | 0.1N - 1.0N NaOH, 60°C - 70°C[11][12][14] | To assess stability in alkaline environments and identify base-catalyzed degradants. |
| Oxidation | 3% - 30% H₂O₂, Room Temp - 70°C[11][14] | To evaluate susceptibility to oxidative stress. |
| Thermal | Dry Heat, 105°C for several days[11][12] | To determine the effect of high temperature on the solid-state stability. |
| Photolytic | Exposure to visible light (e.g., 2600 Lux for 5 days)[11] | To assess light sensitivity and potential for photodegradation. |
| Humidity | 25°C at 90% Relative Humidity (RH) for 5 days[11] | To evaluate the impact of moisture on solid-state stability. |
Troubleshooting Guides
Q: I observed a change in the physical appearance (e.g., color, texture) of my solid this compound. What should I do?
A: A change in physical appearance is a primary indicator of potential degradation.
-
Do not use the compound for critical experiments until its purity is verified.
-
Review your storage conditions against the recommendations (2-8°C, dry, dark).
-
Perform an analytical assessment. Use a validated method like HPLC (see Protocol 2) to check the purity and identify any new impurity peaks. A simple test like melting point determination can also indicate if the compound has changed.
Q: My HPLC analysis shows a new peak that was not present in the initial analysis. What does this mean?
A: A new peak likely represents an impurity or a degradation product. The troubleshooting logic below can help diagnose the cause.
Q: The peak area of my main compound is decreasing over time in my stability study. Is this expected?
A: A significant decrease in the main peak area (assay value) indicates instability under the tested storage condition. According to ICH guidelines, a "significant change" for a drug substance is defined as the failure to meet its specification.[17] You should:
-
Quantify the change: Calculate the percentage loss from the initial time point.
-
Check for corresponding new peaks: The loss in the main peak should ideally be matched by the appearance or growth of degradation peaks.
-
Evaluate the storage condition: The tested condition may not be suitable for the desired shelf-life. Consider testing under more controlled or protective conditions (e.g., lower temperature, inclusion of a desiccant).
Experimental Protocols & Visualizations
Potential Degradation Pathway
The most probable non-photolytic, non-oxidative degradation for this compound involves the hydrolysis of the amide bond.
Protocol 1: Long-Term Stability Study for Solid this compound
Objective: To evaluate the stability of solid this compound under ICH recommended long-term and accelerated storage conditions.
Methodology:
-
Material Preparation: Use a single, well-characterized batch of this compound. Document its initial purity and appearance.
-
Sample Packaging: Distribute approximately 10-20 mg of the solid into individual, inert vials (e.g., amber glass) with airtight caps. Prepare enough vials for all time points and conditions.
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (refrigerated).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
Forced Degradation (Reference): 40°C ± 2°C / 75% RH ± 5% RH.[17]
-
-
Testing Schedule:
-
Initial: T=0.
-
Accelerated/Forced: 1, 3, and 6 months.
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.[17]
-
-
Analytical Tests: At each time point, pull samples from each condition and perform the following tests:
-
Appearance: Note any change in color or physical state.
-
Assay & Impurities: Use a validated stability-indicating HPLC method (see Protocol 2) to determine the purity of this compound and quantify any degradation products.
-
-
Data Evaluation: Plot the assay value and impurity levels over time. A significant loss of potency or increase in impurities indicates instability under that condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. As Memantine and its derivatives lack a strong UV chromophore, pre-column derivatization is necessary for UV detection.[11][18]
Workflow Diagram:
References
- 1. clearsynth.com [clearsynth.com]
- 2. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. DailyMed - MEMANTINE HYDROCHLORIDE capsule, extended release [dailymed.nlm.nih.gov]
- 5. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. ajantapharmausa.com [ajantapharmausa.com]
- 7. Memantine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment [mdpi.com]
- 10. Stability of memantine in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. ijprajournal.com [ijprajournal.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetyl Memantine vs. Memantine: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Memantine (B1676192) and its derivative, N-Acetyl Memantine. Due to a notable lack of publicly available data on the biological activity of this compound, which is primarily documented as a chemical intermediate in the synthesis of Memantine, this guide will also incorporate data on a closely related and more extensively studied derivative, NitroMemantine, to provide a valuable comparative context for researchers exploring novel neuroprotective agents.
Executive Summary
Memantine is a well-established, clinically approved NMDA receptor antagonist with demonstrated neuroprotective effects in various preclinical and clinical settings. Its mechanism primarily involves the blockade of excessive glutamatergic activity, which is implicated in neuronal excitotoxicity. In contrast, this compound is predominantly recognized as a precursor in the chemical synthesis of Memantine, and there is a significant gap in the scientific literature regarding its own neuroprotective properties.
However, research into other Memantine derivatives offers insights into potential avenues for enhanced neuroprotective strategies. One such derivative, NitroMemantine, has been shown in preclinical studies to possess superior neuroprotective efficacy compared to Memantine. This guide will present the available data on Memantine and NitroMemantine to offer a comparative analysis for drug development professionals.
Comparative Data on Neuroprotective Efficacy
As no direct experimental data comparing the neuroprotective efficacy of this compound and Memantine is available, we present a comparison between Memantine and a well-studied derivative, NitroMemantine.
| Parameter | Memantine | NitroMemantine (YQW-036) | Reference |
| Infarct Volume Reduction (tMCAO/R model) | Not significant at equimolar dose to NitroMemantine | Significantly greater reduction than Memantine | [1][2] |
| Neurological/Behavioral Score Improvement | No significant improvement | Significant improvement | [1] |
| NMDA Receptor IC50 | 0.5 - 1.5 µM | Approaching 0.5 - 1 µM | [2] |
| Effect on Synaptic Activity | Limited ability to protect synapses | Restores synapse number to normal in mouse models | [3] |
| Mechanism of Action | Uncompetitive, low-affinity, open-channel NMDA receptor antagonist | Dual-function: NMDA open-channel block and targeted S-nitrosylation of the receptor | [1][4] |
Mechanisms of Action
Memantine
Memantine exerts its neuroprotective effects primarily through its action as an uncompetitive, low-affinity, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] Under pathological conditions characterized by excessive glutamate (B1630785) release, NMDA receptors are tonically activated, leading to an influx of Ca2+ and subsequent excitotoxicity.[7] Memantine's rapid blocking and unblocking kinetics allow it to preferentially block excessively open NMDA receptor channels without significantly interfering with normal synaptic transmission, which is crucial for learning and memory.[7]
This compound
As a synthesis intermediate, the primary role of this compound is in the manufacturing process of Memantine.[8][9][10] There is no substantive evidence in the peer-reviewed literature to suggest it is investigated as a neuroprotective agent in its own right. Its acetylated amino group would likely alter its binding affinity and kinetics at the NMDA receptor compared to Memantine, but without experimental data, any discussion of its efficacy remains speculative.
NitroMemantine
NitroMemantine is a novel compound that combines the adamantane (B196018) structure of Memantine with a nitro group.[1][3] This dual-function design allows it to act through two mechanisms:
-
NMDA Channel Blockade: Similar to Memantine, the adamantane moiety binds within the NMDA receptor channel, providing an open-channel block.[1]
-
Redox Modulation: The nitro group is targeted to redox-sensitive thiol groups on the NMDA receptor, leading to S-nitrosylation. This allosteric modulation is potentiated by hypoxic conditions, thereby directing its action towards ischemic neurons.[2]
This dual mechanism is believed to contribute to its enhanced neuroprotective effects compared to Memantine alone.[1][2]
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia (tMCAO/R)
-
Animal Model: Spontaneously Hypertensive Rats (SHR).[1]
-
Procedure: Transient middle cerebral artery occlusion (tMCAO) followed by reperfusion (R).
-
Drug Administration: Loading doses of the test compound (NitroMemantine or Memantine) or saline were administered 2 hours post-occlusion, with maintenance doses given 12 hours later.[1]
-
Assessment:
Conclusion
While this compound is a key intermediate in the synthesis of Memantine, there is currently no substantial scientific evidence to support its use as a neuroprotective agent. In contrast, Memantine has a well-documented mechanism of action and clinical utility. The exploration of Memantine derivatives, such as NitroMemantine, demonstrates the potential for developing second-generation compounds with enhanced neuroprotective properties. The dual-action mechanism of NitroMemantine, combining NMDA receptor channel blockade with redox modulation, appears to offer a superior therapeutic profile in preclinical models of ischemic stroke. Researchers and drug development professionals are encouraged to investigate novel derivatives that build upon the foundational understanding of Memantine's pharmacology to address the complex pathologies of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Nitromemantine - Wikipedia [en.wikipedia.org]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
A Comparative Analysis of Memantine and Other NMDA Receptor Antagonists
An Objective Guide for Researchers and Drug Development Professionals
N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors, are pivotal in mediating excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[1][2] However, their overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders.[3][4] This has made NMDA receptor antagonists a significant area of interest for therapeutic development. This guide provides a comparative analysis of prominent uncompetitive NMDA receptor antagonists: Memantine, Ketamine, and Phencyclidine (PCP).
A note on N-Acetyl Memantine: Preliminary searches for "this compound" indicate that this compound is primarily recognized as an intermediate in the synthesis of Memantine or as a reference standard for impurity analysis.[5][6] There is a notable lack of comprehensive pharmacological data characterizing this compound as an active NMDA receptor antagonist in publicly available scientific literature. Therefore, a direct comparative analysis with established antagonists is not feasible at this time. This guide will focus on the well-characterized compound, Memantine, and its comparison with other significant NMDA receptor antagonists.
Mechanism of Action: A Tale of Channel Blockade
Memantine, Ketamine, and PCP are all uncompetitive antagonists, meaning they bind within the NMDA receptor's ion channel when it is in an open state, thereby blocking the influx of ions like Ca2+.[3][7] The key to their distinct clinical profiles lies in their binding kinetics and voltage dependency.
Memantine is characterized by its moderate affinity, strong voltage-dependency, and fast on/off kinetics.[4][7] This allows it to preferentially block the excessive, tonic activation of NMDA receptors associated with pathological conditions, while preserving the transient, physiological activation required for normal synaptic function.[3][4]
Ketamine and PCP , in contrast, are high-affinity channel blockers with slower unblocking kinetics. This leads to a more profound and sustained blockade of the NMDA receptor channel, which can disrupt normal physiological neurotransmission and is associated with their psychotomimetic side effects.[3]
Below is a diagram illustrating the uncompetitive antagonism at the NMDA receptor.
Comparative Pharmacological Profile
The following tables summarize the key quantitative data for Memantine, Ketamine, and PCP, offering a side-by-side comparison of their pharmacological properties.
Table 1: Binding Affinity and Kinetics
| Parameter | Memantine | Ketamine | PCP |
| Binding Site | PCP site within the ion channel | PCP site within the ion channel | PCP site within the ion channel |
| Affinity (IC₅₀) | ~0.5-1 µM | ~0.3-1 µM | ~0.1-0.5 µM |
| Kinetics | Fast on/off rate | Slow on/off rate | Slow on/off rate |
| Voltage Dependency | Strong | Moderate | Moderate |
Note: IC₅₀ values can vary depending on the experimental conditions and receptor subunit composition.
Table 2: Pharmacokinetic Properties
| Parameter | Memantine | Ketamine | PCP |
| Bioavailability (Oral) | ~100% | ~16-20% | Variable |
| Protein Binding | ~45% | ~12% | ~65% |
| Metabolism | Minimal hepatic | Extensive hepatic (CYP3A4, CYP2B6) | Extensive hepatic |
| Elimination Half-life | 60-80 hours | 2-3 hours | 7-46 hours |
| Excretion | Primarily renal (unchanged) | Primarily renal (as metabolites) | Renal and fecal |
Experimental Protocols
A comprehensive understanding of these antagonists relies on robust experimental methodologies. Below are outlines of key experimental protocols used in their characterization.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
Radioligand (e.g., [³H]MK-801)
-
Test compounds (Memantine, Ketamine, PCP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
Procedure:
-
Incubate rat cortical membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
References
- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. scbt.com [scbt.com]
- 7. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Potential of N-Acetyl Memantine in Stroke: A Comparative Analysis of its Precursor, Memantine
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents in the battle against ischemic stroke is a continuous endeavor. While numerous compounds are under investigation, this guide delves into the therapeutic potential of N-Acetyl Memantine's well-studied precursor, Memantine (B1676192), in stroke models. To date, a comprehensive search of scientific literature reveals a significant lack of data on the direct therapeutic use of this compound in stroke. It is primarily recognized as a key intermediate in the synthesis of Memantine.[1][2] This guide, therefore, focuses on the extensive preclinical and emerging clinical evidence for Memantine, providing a comparative framework against other neuroprotective strategies.
Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered attention for its potential to mitigate the excitotoxic cascade—a primary driver of neuronal death in ischemic stroke.[3][4][5] By blocking the over-activation of NMDA receptors by the excitatory neurotransmitter glutamate, Memantine aims to preserve neuronal integrity in the ischemic penumbra.[3][6]
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
The following table summarizes the quantitative data from various preclinical studies, offering a comparative look at the efficacy of Memantine and other neuroprotective agents in rodent models of ischemic stroke.
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Memantine | Mouse (MCAO) | 0.2 mg/kg/day, starting 24h before ischemia | 30% to 50% | Significant improvement in behavioral outcomes | [1] |
| Memantine | Rat (MCAO) | 20 mg/kg, 5 min post-ischemia | Reduced ischemic injury volume to 233+/-61 mm³ | Not specified | [7] |
| Memantine | Rat (MCAO) | 30 mg/kg, post-ischemia | Significant reduction in ischemic area | Significant improvement at 24h and 72h | [2] |
| Memantine | Mouse (Photothrombotic) | 30 mg/kg/day, >2h post-stroke | No significant difference | Significant improvements in motor control | [8] |
| Edaravone | Rat (tMCAO) | 3 mg/kg, IV, at 0 and 90 min post-MCAO | Significant reduction vs. vehicle | Not specified |
Experimental Protocols in Stroke Model Research
Detailed and standardized experimental protocols are crucial for the validation and comparison of therapeutic agents. Below are representative methodologies employed in the preclinical evaluation of Memantine in stroke models.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
A widely used model to mimic focal cerebral ischemia in humans.
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: Memantine or a vehicle control is administered at specified time points before, during, or after the ischemic insult. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or via osmotic mini-pumps for continuous delivery.[1]
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 to 72 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Neurological Deficit Scoring: A battery of behavioral tests is conducted to assess motor and sensory function. A common scoring system ranges from 0 (no deficit) to 5 (severe deficit).
-
Photothrombotic Stroke Model
This model induces a more localized and reproducible cortical infarct.
-
Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is injected intravenously.
-
Photoactivation: A cold light source is focused on a specific area of the skull, typically over the somatosensory or motor cortex. The light activates the dye, leading to the formation of singlet oxygen and subsequent endothelial damage and thrombus formation, causing a focal ischemic lesion.[6]
-
Drug Administration and Outcome Assessment: Similar to the MCAO model, drug administration and behavioral and histological assessments are performed at predetermined time points.[6]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 4. This compound | 19982-07-1 [chemicea.com]
- 5. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1908748A1 - Process for the preparation of memantine and its hydrochloric acid salt form - Google Patents [patents.google.com]
N-Acetyl Memantine: Unraveling a Mechanistic Enigma in the Shadow of its Progenitor
A Comparative Analysis of N-Acetyl Memantine and Memantine's Mechanisms of Action
For researchers and drug development professionals, understanding the precise mechanism of action of a compound and its derivatives is paramount. This guide provides a comparative analysis of this compound and its well-established parent compound, Memantine. While Memantine's role as an N-methyl-D-aspartate (NMDA) receptor antagonist is extensively documented, a significant scarcity of published research on the pharmacological activity of this compound presents a challenge for direct cross-study validation.
This compound, chemically identified as N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)acetamide, is primarily documented in the scientific literature as a synthetic intermediate and an impurity in the manufacturing of Memantine. Despite isolated vendor claims of acetylcholinesterase inhibition, there is a lack of peer-reviewed scientific studies to substantiate this or any other primary mechanism of action. Consequently, this guide will focus on the robustly validated mechanism of Memantine, offering a comprehensive overview of its function, supported by experimental data, to serve as a crucial reference point. The stark contrast in available data underscores a significant knowledge gap and a potential area for future research into the pharmacological profile of Memantine derivatives.
The Established Mechanism of Memantine: An Uncompetitive NMDA Receptor Antagonist
Memantine's therapeutic effects, particularly in the context of neurological disorders like Alzheimer's disease, are attributed to its action as an uncompetitive, low-to-moderate affinity, open-channel blocker of the NMDA receptor.[1] This mechanism is crucial in mitigating the effects of excessive glutamate, a primary excitatory neurotransmitter, which can lead to excitotoxicity and neuronal damage.[2]
The uniqueness of Memantine's action lies in its kinetics and voltage dependency.[3] It preferentially blocks the NMDA receptor channel when it is excessively open, a state often associated with pathological conditions.[3] Under normal physiological conditions, the brief, transient activation of NMDA receptors essential for learning and memory remains largely unaffected.[3] This selective blockade of pathological "noise" while preserving physiological "signal" is a key aspect of its therapeutic window and tolerability.[3]
Signaling Pathway of Memantine's Action
The following diagram illustrates the signaling pathway affected by Memantine. Under pathological conditions with excessive glutamate, there is a sustained influx of Ca2+ through the NMDA receptor, leading to excitotoxicity. Memantine blocks this channel, reducing the damaging downstream effects.
Comparative Data: A Tale of Two Compounds
The following table summarizes the available data on the mechanism of action for both Memantine and this compound. The disparity in the depth of information is immediately apparent.
| Feature | Memantine | This compound |
| Primary Target | NMDA Receptor | Not established in peer-reviewed literature. |
| Mechanism of Action | Uncompetitive, low-affinity open-channel blocker.[1] | Not validated. Isolated claim of acetylcholinesterase inhibition. |
| Effect | Reduces glutamate-induced excitotoxicity.[2] | Unknown. |
| Supporting Evidence | Extensive preclinical and clinical studies.[3] | Scarcity of published research. Primarily identified as a synthetic intermediate.[4] |
Experimental Protocols: Validating Memantine's Mechanism
The mechanism of action of Memantine has been elucidated through a variety of experimental protocols. A common in vitro method is the patch-clamp electrophysiology technique on cultured neurons.
Representative Experimental Workflow: Patch-Clamp Electrophysiology
This workflow diagram outlines the typical steps involved in assessing a compound's effect on NMDA receptor currents.
Protocol Details:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured for a period to allow for maturation and expression of functional NMDA receptors.
-
Electrophysiology: The whole-cell patch-clamp technique is used to measure the ion flow across the neuronal membrane. A glass micropipette forms a high-resistance seal with the cell membrane.
-
NMDA Receptor Activation: NMDA (N-methyl-D-aspartate) and its co-agonist, glycine, are applied to the neuron to activate the NMDA receptors and elicit an inward current.
-
Compound Application: Memantine or other test compounds are introduced into the extracellular solution at varying concentrations.
-
Data Recording and Analysis: The degree to which the compound inhibits the NMDA-evoked current is measured. By testing a range of concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated to determine the compound's potency.
The Unanswered Questions Surrounding this compound
The lack of published data on the mechanism of action of this compound makes a direct comparison with Memantine or any other alternative impossible at this time. Its structural similarity to Memantine, with the acetylation of the primary amine, suggests that its pharmacokinetic and pharmacodynamic properties could be significantly different. Acetylation can alter a compound's polarity, ability to cross the blood-brain barrier, and its affinity for biological targets.
Whether this compound possesses any activity at the NMDA receptor, acts as a prodrug that is metabolized to Memantine in vivo, or has an entirely different and as-yet-uncharacterized pharmacological profile remains to be determined through rigorous scientific investigation.
The following logical relationship diagram highlights the current state of knowledge and the necessary steps to elucidate the mechanism of this compound.
References
- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparing the pharmacokinetic profiles of N-Acetyl Memantine and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine (B1676192), and its derivative, N-Acetyl Memantine. While extensive data is available for memantine, public domain research on the specific in vivo pharmacokinetics of this compound is not currently available. This document, therefore, presents a comprehensive summary of memantine's pharmacokinetic parameters to serve as a baseline for comparison. Furthermore, it outlines a standard experimental protocol that could be employed to characterize the pharmacokinetic profile of this compound and other analogs.
Introduction to Memantine and its Analogs
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2] Its mechanism of action involves blocking the effects of pathologically elevated glutamate (B1630785) levels, which can lead to neuronal excitotoxicity.[2] this compound is a derivative of memantine. While the acetylation of compounds can alter their physicochemical properties, potentially affecting their absorption, distribution, metabolism, and excretion (ADME) profiles, specific in vivo pharmacokinetic data for this compound is not yet publicly available.
Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for memantine in humans. This data is compiled from various clinical studies and serves as a reference for comparison with newly developed analogs.
Table 1: Pharmacokinetic Parameters of Memantine in Humans
| Parameter | Value | References |
| Bioavailability (%) | ~100% | [3] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 3 - 8 | [2][3] |
| Plasma Protein Binding (%) | ~45% | [1][2] |
| Volume of Distribution (Vd) (L/kg) | 9 - 11 | [1][2] |
| Metabolism | Minimal hepatic metabolism. Not significantly metabolized by CYP450 enzymes. | [1][2] |
| Primary Metabolites | N-glucuronide conjugate, 6-hydroxy-memantine, 1-nitroso-deaminated memantine (all with minimal NMDA receptor antagonist activity). | [1][2] |
| Primary Route of Excretion | Renal (57-82% as unchanged drug). | [2] |
| Elimination Half-life (t½) (hours) | 60 - 80 | [1][2] |
Experimental Protocols
To determine the pharmacokinetic profile of this compound or other analogs, a standard in vivo pharmacokinetic study in an animal model, such as rats, would be necessary. The following is a detailed methodology for such a study.
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., saline, polyethylene (B3416737) glycol)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulas for blood collection
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Fast rats overnight before drug administration.
-
Surgically implant cannulas in the jugular vein for serial blood sampling.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 5-20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
IV Group: Calculate clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
PO Group: Calculate maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Calculate oral bioavailability (F) using the formula: F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the processes involved in pharmacokinetic analysis and the mechanism of action of memantine, the following diagrams are provided.
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of Memantine's action on the NMDA receptor.
References
N-Acetyl Memantine vs. Dizocilpine (MK-801): A Head-to-Head Comparison of NMDA Receptor Antagonists
A comprehensive analysis of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists, Dizocilpine (MK-801) and the closely related Memantine (B1676192), reveals distinct pharmacological profiles that dictate their divergent paths from preclinical research to clinical application. While both molecules target the NMDA receptor, their mechanisms of action, binding affinities, and resulting in-vivo effects differ significantly, positioning Dizocilpine as a powerful research tool and Memantine as a clinically valuable therapeutic agent.
Initial investigations for a direct comparison between N-Acetyl Memantine and Dizocilpine were significantly hampered by a lack of publicly available pharmacological data for this compound. It is primarily documented as a synthetic intermediate and impurity in the production of Memantine.[1][2][3][4][5][6][7] Consequently, this guide will focus on a detailed comparison of the parent compound, Memantine, with Dizocilpine (MK-801), providing a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Affinities
Both Memantine and Dizocilpine are non-competitive antagonists of the NMDA receptor, meaning they block the ion channel pore rather than competing with the glutamate (B1630785) or glycine (B1666218) binding sites.[8][9] However, the nuances of their interaction with the receptor are a key differentiating factor.
Dizocilpine (MK-801) is a high-affinity, uncompetitive open-channel blocker.[10] Its binding is potent and near-irreversible, leading to a prolonged blockade of the NMDA receptor channel once it has been opened by the presence of both glutamate and a co-agonist. This potent and sustained antagonism has made it a widely used tool in preclinical research to model psychosis and study the effects of NMDA receptor hypofunction.[11][12][13][14][15]
Memantine , in contrast, is a low to moderate-affinity, uncompetitive, and voltage-dependent open-channel blocker with fast on/off kinetics.[8][9] This means it binds less tightly and dissociates from the channel more readily than Dizocilpine. Its voltage-dependency allows it to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.[16] This unique profile is believed to contribute to its therapeutic window and better tolerability in clinical settings.[16][17]
Pharmacodynamics: Quantitative Comparison
The differing affinities of Dizocilpine and Memantine for the NMDA receptor are reflected in their binding constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Parameter | Dizocilpine (MK-801) | Memantine | Reference |
| Binding Affinity (Ki) | High (nM range) | Low to Moderate (µM range) | [10] |
| IC50 | Potent (nM range) | Less Potent (µM range) | [17] |
| Kinetics | Slow off-rate, near-irreversible | Fast on/off rate | [9] |
| Voltage-Dependency | Less pronounced | Strong | [9] |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of Dizocilpine and Memantine also show notable differences that influence their duration of action and clinical utility.
| Parameter | Dizocilpine (MK-801) | Memantine | Reference |
| Bioavailability | High | ~100% (oral) | [18] |
| Protein Binding | Moderate | ~45% | [18][19] |
| Half-life | ~12-24 hours (in rats) | ~60-80 hours (in humans) | [18][19] |
| Metabolism | Hepatic | Minimal hepatic metabolism | [18][19] |
| Excretion | Primarily renal | Primarily renal (unchanged) | [18][19] |
Efficacy and Neuroprotective Effects
Both compounds have demonstrated neuroprotective effects in various preclinical models of neuronal injury, largely attributed to their ability to mitigate excitotoxicity mediated by excessive NMDA receptor activation.
Dizocilpine has shown potent neuroprotective effects in models of ischemia, traumatic brain injury, and neurotoxicity.[20] However, its clinical development was halted due to significant adverse effects.
Memantine has also demonstrated neuroprotective properties in preclinical studies.[16][21][22] Its ability to selectively modulate pathological NMDA receptor activity is thought to underlie its efficacy in improving cognitive function and daily living activities in patients with moderate to severe Alzheimer's disease.[16]
Safety and Adverse Effects
The starkest contrast between Dizocilpine and Memantine lies in their safety profiles.
Dizocilpine is associated with a range of severe adverse effects, including psychotomimetic symptoms (hallucinations, paranoia), cognitive impairment, and motor disturbances.[11][12][13][14][15] These effects are a direct consequence of its potent and widespread blockade of NMDA receptors, which are crucial for normal brain function.
Memantine , owing to its more nuanced mechanism of action, has a much more favorable side-effect profile. Common side effects are generally mild and can include dizziness, headache, and confusion.[23]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]MK-801.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from a specific brain region (e.g., cortex or hippocampus) of a suitable animal model (e.g., rat). This is typically done through a series of homogenization and centrifugation steps.[24]
-
Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand ([3H]MK-801) and varying concentrations of the unlabeled test compound (Dizocilpine or Memantine).[25][26][27]
-
Separation: Separate the bound from the free radioligand. This is commonly achieved through rapid vacuum filtration over glass fiber filters.[24]
-
Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Model of Psychosis using NMDA Receptor Antagonists
Objective: To induce psychosis-like behaviors in rodents by administering an NMDA receptor antagonist like Dizocilpine (MK-801) or Phencyclidine (PCP).
Methodology:
-
Animal Subjects: Use adult male rats or mice.
-
Drug Administration: Administer Dizocilpine (e.g., 0.1-0.5 mg/kg, intraperitoneally) or another NMDA receptor antagonist.[11][12][13]
-
Behavioral Testing: After a set period (e.g., 30 minutes), assess the animals for a range of psychosis-relevant behaviors, including:
-
Hyperlocomotion: Measured in an open-field arena.
-
Stereotyped behaviors: Such as repetitive head weaving, circling, and sniffing.
-
Prepulse Inhibition (PPI) of the startle reflex: A measure of sensorimotor gating deficits, which are observed in schizophrenia.
-
-
Data Analysis: Compare the behavioral outcomes of the drug-treated group to a vehicle-treated control group using appropriate statistical tests.
Visualizing the Molecular and Functional Differences
Signaling Pathway of NMDA Receptor Antagonism
Caption: NMDA receptor antagonism by Dizocilpine and Memantine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining NMDA receptor binding affinity.
Logical Relationship of Therapeutic and Adverse Effects
Caption: Relationship between mechanism and effects.
References
- 1. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. This compound | 19982-07-1 [chemicea.com]
- 5. scbt.com [scbt.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. clearsynth.com [clearsynth.com]
- 8. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
- 13. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. researchgate.net [researchgate.net]
- 26. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
N-Acetyl Memantine and Traumatic Brain Injury: An Analysis of Preclinical Evidence
A comprehensive review of existing literature reveals a notable scarcity of direct experimental data on the efficacy of N-Acetyl Memantine (B1676192) in animal models of traumatic brain injury (TBI). The available research predominantly focuses on its parent compound, memantine. N-Acetyl Memantine is primarily recognized as a synthetic intermediate in the production of memantine. Consequently, this guide will focus on the extensive preclinical validation of memantine in TBI models, offering a robust dataset for comparison and a detailed overview of its neuroprotective potential. This information serves as a critical reference for researchers and drug development professionals exploring NMDA receptor antagonists for TBI therapeutics.
Comparative Efficacy of Memantine in TBI Animal Models
Memantine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated in various TBI models, demonstrating a range of neuroprotective effects. Its efficacy is often compared against vehicle controls or other NMDA receptor modulators like ketamine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of memantine in different TBI models.
Table 1: Neurobehavioral and Histopathological Outcomes
| Animal Model | TBI Model | Treatment Group | Outcome Measure | Result | Citation |
| Rat | Controlled Cortical Impact (CCI) | Memantine (10 and 20 mg/kg, i.p.) | Neuronal loss in hippocampal CA2 and CA3 regions | Significantly prevented neuronal loss | [1] |
| Mouse | Repetitive Closed Head Injury | Memantine (10 mg/kg, i.p.) | Neurological Severity Score (NSS) | Improved neurological scores | |
| Mouse | Repetitive Closed Head Injury | Memantine (10 mg/kg, i.p.) | Long-Term Potentiation (LTP) | Partially restored LTP deficit | [2] |
Table 2: Biochemical and Molecular Markers
| Animal Model | TBI Model | Treatment Group | Biomarker | Result | Citation |
| Rat | Controlled Cortical Impact (CCI) | Memantine | Malondialdehyde (MDA) | Reduced levels | |
| Rat | Controlled Cortical Impact (CCI) | Memantine | Superoxide Dismutase (SOD) & Total Thiol | Increased levels | |
| Mouse | Repetitive Closed Head Injury | Memantine (10 mg/kg, i.p.) | Phosphorylated Tau | Reduced accumulation at acute time points | [2] |
| Mouse | Repetitive Closed Head Injury | Memantine (10 mg/kg, i.p.) | Amyloid Precursor Protein (APP) | Attenuated increase | [2] |
| Mouse | Repetitive Closed Head Injury | Memantine (10 mg/kg, i.p.) | NMDA Receptor Subunits (NR1, NR2B) | Rescued subunit loss | [2] |
| Rat | Controlled Cortical Impact (CCI) | Memantine | TLR-4/NF-κB pathway | Down-regulated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing TBI and assessing the efficacy of memantine.
Controlled Cortical Impact (CCI) Model in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The head is shaved and mounted in a stereotaxic frame.
-
Surgical Procedure: A midline scalp incision is made, and the skin and fascia are reflected. A craniotomy is performed over the desired cortical region (e.g., parietal cortex).
-
Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura mater. Injury severity is controlled by adjusting the impact velocity, depth, and dwell time.
-
Post-operative Care: The bone flap is not replaced, and the scalp is sutured. Animals receive post-operative analgesia and are monitored during recovery.
-
Drug Administration: Memantine or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10 or 20 mg/kg) immediately after the injury.
-
Outcome Assessment: At predetermined time points (e.g., 7 days post-injury), animals are euthanized, and brain tissue is collected for histological analysis (e.g., neuronal cell counting in the hippocampus) or biochemical assays (e.g., measurement of oxidative stress markers).[1]
Repetitive Closed Head Injury Model in Mice
-
Animal Preparation: Adult male mice are anesthetized.
-
Injury Induction: A weight-drop device is used to induce a closed-head injury. The mouse is placed on a platform, and a weight is dropped from a specific height onto the skull between the lambda and bregma sutures. This procedure is repeated for a set number of consecutive days (e.g., 4 days) to model repetitive mild TBI.
-
Drug Administration: Memantine (e.g., 10 mg/kg) or vehicle is administered intraperitoneally after the final injury.
-
Behavioral Testing: A battery of behavioral tests is conducted at various time points post-injury to assess motor and cognitive function. This can include the Neurological Severity Score (NSS), Morris water maze, and open field test.
Signaling Pathways and Experimental Workflow
NMDA Receptor-Mediated Excitotoxicity in TBI
Traumatic brain injury leads to an excessive release of the excitatory neurotransmitter glutamate. This activates NMDA receptors, causing a massive influx of calcium ions into neurons. This calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, activation of apoptotic pathways, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death. Memantine, as a non-competitive NMDA receptor antagonist, blocks the ion channel of the receptor, thereby mitigating the excitotoxic cascade.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway in TBI.
General Experimental Workflow for Preclinical TBI Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent like memantine in a preclinical TBI model.
Caption: Standard Experimental Workflow for TBI Drug Efficacy Testing.
References
comparative study of N-Acetyl Memantine's effects on different neuronal cell types
N-Acetyl Memantine (B1676192): An Uncharted Territory in Neuronal Effects
For researchers, scientists, and drug development professionals interested in the comparative effects of N-Acetyl Memantine on different neuronal cell types, a comprehensive review of the current scientific literature reveals a significant gap in available data. This compound is primarily documented as a chemical intermediate in the synthesis of its well-known parent compound, memantine, and as a reference standard for analytical purposes[1][2][3]. While one commercial source suggests this compound may inhibit acetylcholinesterase and interact with cellular membranes, these claims are not substantiated by detailed, peer-reviewed experimental studies on neuronal cells[4].
Consequently, a direct comparative analysis of this compound's effects on various neuronal populations, as initially requested, cannot be provided at this time due to the absence of published research.
As a practical alternative, this guide presents a comparative study of memantine , the extensively researched and clinically approved compound from which this compound is derived. This report will provide a detailed comparison of memantine's performance across different neuronal cell types, supported by experimental data, to serve as a valuable resource for understanding the pharmacological landscape of adamantane (B196018) derivatives in neuroscience.
A Comparative Guide to the Effects of Memantine on Diverse Neuronal Cell Types
This guide offers an objective comparison of memantine's effects on various neuronal populations, including hippocampal, cortical, cholinergic, and dopaminergic neurons. The information is curated from a range of preclinical studies to provide a comprehensive overview for research and drug development professionals.
Data Presentation: Quantitative Effects of Memantine
The following table summarizes the quantitative data on memantine's effects on different neuronal cell types and receptors.
| Neuronal Cell Type / Receptor | Parameter | Value | Experimental Context | Reference |
| Hippocampal Neurons (Rat) | IC50 (NMDA Receptor Block) | 5.1 ± 1.7 µM | Whole-cell patch clamp at -60 mV, currents evoked by 50 µM NMDA + 10 µM glycine (B1666218). | [5] |
| Hippocampal Neurons (Rat) | IC50 (α7* nAChR Block) | 0.34 µM | Whole-cell patch clamp at -60 mV, currents evoked by 10 mM choline (B1196258). | [5] |
| Hippocampal Neurons (Rat) | Cell Viability (vs. NMDA) | 43.5% increase in living cells | Co-incubation of 50 µM memantine with 10 µM NMDA for 24h. | [6] |
| Hippocampal Neurons (Rat) | Apoptosis (vs. NMDA) | 10% decrease | Co-incubation of 50 µM memantine with 10 µM NMDA for 24h. | [6] |
| Hippocampal Neurons (Rat) | Necrosis (vs. NMDA) | 32% decrease | Co-incubation of 50 µM memantine with 10 µM NMDA for 24h. | [6] |
| Cultured Neurons (Chick Embryo) | Neuroprotection (vs. Hypoxia) | Effective at 1 µM | Protection against NaCN-induced hypoxic damage. | [7] |
| Dopaminergic Neurons (Rat) | Dopamine (B1211576) Release | ~50% increase over basal | In vivo microdialysis in prefrontal cortex and striatum with 5-20 mg/kg i.p. memantine. | [8] |
| Dopaminergic Neurons (Rat) | Cell Number | Dose-dependent increase | Treatment of primary midbrain neuron-glia cultures with 3-10 µM memantine. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination in Hippocampal Neurons [5]
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats.
-
Recording: Whole-cell voltage-clamp recordings are performed on cultured neurons. The membrane potential is held at -60 mV.
-
Drug Application: NMDA (50 µM) plus glycine (10 µM) or choline (10 mM) are applied to evoke currents. Memantine is then co-applied at varying concentrations to determine the concentration-dependent inhibition.
-
Data Analysis: The peak amplitude of the evoked currents in the presence of different concentrations of memantine is measured and normalized to the control current amplitude. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
2. Cell Viability Assay in Cultured Hippocampal Neurons [6]
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured.
-
Treatment: Neurons are exposed to NMDA (10 µM) to induce excitotoxicity, with or without co-incubation with memantine (50 µM), for 24 hours.
-
Staining: Cells are double-stained with Hoechst 33342 (to identify all nuclei) and Propidium Iodide (PI, to identify necrotic cells with compromised membranes). Apoptotic nuclei are identified by condensed or fragmented chromatin.
-
Quantification: The number of viable, apoptotic, and necrotic cells are counted using fluorescence microscopy and image analysis software. The percentage of each cell population is calculated relative to the total number of cells.
3. In Vivo Microdialysis for Dopamine Release [8]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the prefrontal cortex or striatum.
-
Microdialysis: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
-
Drug Administration: Memantine (5, 10, or 20 mg/kg) is administered intraperitoneally.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to memantine's action.
Memantine's blockade of excitotoxicity.
Workflow for assessing neuroprotection.
Comparative Analysis of Memantine's Effects
On Hippocampal and Cortical Neurons:
Memantine demonstrates significant neuroprotective effects in hippocampal and cortical neurons, which are particularly vulnerable to excitotoxicity. In cultured rat hippocampal neurons, memantine not only increases the number of viable cells in the presence of an NMDA challenge but also reduces both apoptosis and necrosis[6]. The primary mechanism is the blockade of NMDA receptors, preventing excessive calcium influx that triggers cell death pathways[10][11]. Studies have shown that memantine can protect cultured cortical neurons from various insults, including hypoxia and NMDA-induced excitotoxicity[6][7]. Furthermore, in animal models of Alzheimer's disease, chronic memantine administration has been associated with increased synaptic density in the hippocampus and cortex. Interestingly, memantine appears to be more potent at blocking α7* nicotinic acetylcholine (B1216132) receptors than NMDA receptors in hippocampal neurons, suggesting a complex pharmacological profile[5].
On Cholinergic Neurons:
Memantine has been shown to protect cholinergic neurons in the basal forebrain from NMDA-induced damage[4]. This is significant as the degeneration of these neurons is a hallmark of Alzheimer's disease. By preserving cholinergic neurons, memantine may help maintain cognitive function.
On Dopaminergic Neurons:
The effects of memantine on dopaminergic neurons are multifaceted. In vivo studies have shown that memantine can increase the release of dopamine in the prefrontal cortex and striatum in a dose-dependent manner[8]. In cell cultures, memantine has been found to have both neurotrophic and neuroprotective effects on dopaminergic neurons[9]. The neurotrophic effect, which leads to an increased number of dopaminergic neurons, appears to be mediated by astroglia and involves the release of glial cell line-derived neurotrophic factor (GDNF)[9]. The neuroprotective action involves the inhibition of microglia over-activation, thereby reducing inflammation[9]. Some research also suggests that memantine can inhibit ATP-sensitive potassium (K-ATP) channels in dopaminergic neurons, which may contribute to its protective effects in models of Parkinson's disease.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. N-Acetylmemantine | 19982-07-1 | IA11847 | Biosynth [biosynth.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 7. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 11. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Memantine: An Uncharted Territory in Anti-Inflammatory Research
A Comparative Guide to the Known Anti-Inflammatory Properties of its Parent Compound, Memantine (B1676192), and Standard Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Memantine, a derivative of the well-established NMDA receptor antagonist Memantine, presents a novel yet uninvestigated frontier in the search for new anti-inflammatory agents. While the anti-inflammatory properties of Memantine are increasingly documented, the N-acetylated form remains scientifically uncharted. This guide provides a comprehensive comparison of the known anti-inflammatory effects of Memantine against established anti-inflammatory drugs, offering a baseline for potential future investigations into this compound. Due to the current absence of experimental data on this compound's anti-inflammatory activity, this document serves as a foundational reference, highlighting the therapeutic potential of its parent compound and the methodologies required to explore the efficacy of its derivative.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of Memantine and commonly used positive controls, Dexamethasone (B1670325) and Indomethacin. Data for this compound is currently unavailable and is denoted as such.
Table 1: In Vitro Anti-Inflammatory Effects
| Compound | Assay Type | Cell Line | Inflammatory Stimulus | Concentration | % Inhibition of Inflammatory Marker | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Memantine | Cytokine mRNA Expression (IL-6) | Human Umbilical Vein Endothelial Cells (HUVECs) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 5 µM | Reduces expression to 1.7-fold increase (vs. 4.7-fold in control) | [1] |
| Cytokine mRNA Expression (IL-8) | Human Umbilical Vein Endothelial Cells (HUVECs) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10 µM | Reduces expression to 1.5-fold increase (vs. 4.3-fold in control) | [1] | |
| Pro-inflammatory Factor Production (NO, PGE2, TNF-α) | Rat Primary Microglial Cells | Lipopolysaccharide (LPS) | Not specified | Significant reduction | [2] | |
| NF-κB Activation | Human Brain Microvascular Endothelial Cells (HBMVEs) | TNF-α (5 ng/ml) | 10-20 µM | Ameliorates IκBα phosphorylation | [3] | |
| Dexamethasone | Nitric Oxide (NO) Production | Murine Macrophages | Lipopolysaccharide (LPS) | IC50 | Synergistic inhibition with Monomethyl Fumarate | [4] |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | 10⁻⁸ - 10⁻⁴ M | Dose-dependent inhibition | [5] | |
| Indomethacin | Prostaglandin E2 (PGE2) Production | RAW 264.7 cells | Lipopolysaccharide (LPS) | Not specified | Potent inhibition | [6] |
| Nitric Oxide (NO) Production | RAW 264.7 cells | Lipopolysaccharide (LPS) | IC50 of methyl ester derivative: 36.9 µg/ml | Stronger inhibition than parent Indomethacin | [6] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Inflammatory Stimulus | Dosage | Outcome | Reference | |---|---|---|---|---| | This compound | Not Available | Not Available | Not Available | Not Available | | | Memantine | Mouse model of diabetic neuropathy | Alloxan-induced diabetes | 10 mg/kg, daily | Alleviated pain indicators and suppressed pro-inflammatory cytokine release in the spinal cord |[7][8] | | | Rat model of endotoxin-induced uveitis | Lipopolysaccharide (LPS) | Not specified | Did not prevent vascular leakage, unlike Indomethacin |[9] | | | Mouse model of sepsis | Sepsis | Not specified | Improved cognitive dysfunction and reduced pro-inflammatory cytokines in the brain |[3] | | Dexamethasone | Not specified | Not specified | Not specified | Powerful anti-inflammatory and immunosuppressive effects |[10][11][12] | | Indomethacin | Rat model of endotoxin-induced uveitis | Lipopolysaccharide (LPS) (350 µg/kg) | 0.5% topical solution | Significantly prevented PGE2 synthesis and vascular leakage |[9] | | | Mouse model of systemic inflammation | Lipopolysaccharide (LPS) (2.5 mg/kg) | Not specified | Augments LPS-induced Nos2 mRNA and iNOS protein expression in the brain |[13][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
In Vitro Anti-Inflammatory Assays
a) Cell Culture and Treatment:
-
Cell Lines: RAW 264.7 (murine macrophages), HUVECs (human umbilical vein endothelial cells), primary microglial cells.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophages, with concentrations typically ranging from 10 ng/mL to 1 µg/mL.[15][16][17][18][19] For endothelial cells, models like oxygen-glucose deprivation/reperfusion (OGD/R) can be employed to mimic ischemic and inflammatory conditions.[1]
-
Compound Treatment: Test compounds (this compound, Memantine) and positive controls (Dexamethasone, Indomethacin) are typically pre-incubated with the cells for a specific period (e.g., 1 hour) before the addition of the inflammatory stimulus.
b) Cytokine Quantification (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Outline for TNF-α Measurement:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubate overnight.[20][21][22][23][24]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants or standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate for the enzyme to induce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of cytokine present.[20][21][22][23][24]
-
c) Nitric Oxide (NO) Measurement (Griess Assay):
-
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO.
-
Protocol Outline:
-
Collect cell culture supernatants.
-
Add Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatants in a 96-well plate.[25][26][27][28][29]
-
Incubate at room temperature to allow for the formation of a colored azo compound.
-
Measure the absorbance at 540-550 nm. The absorbance is directly proportional to the nitrite concentration.[25][26][27][28][29]
-
d) Gene Expression Analysis (RT-PCR):
-
Principle: Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the expression of specific genes, such as those for pro-inflammatory cytokines (e.g., IL-6).
-
Protocol Outline for IL-6 Gene Expression:
-
Extract total RNA from treated and untreated cells.[30][31][32][33][34]
-
Perform reverse transcription to synthesize complementary DNA (cDNA).[30][31][32][33][34]
-
Conduct real-time PCR using specific primers for the IL-6 gene and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative expression of the IL-6 gene in different treatment groups.[30][31][32][33][34]
-
In Vivo Anti-Inflammatory Models
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation:
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Rats or mice.
-
Procedure: Inflammation is induced by injecting carrageenan into the paw.
-
Endpoints: Measurement of paw volume (plethysmometry) at different time points after carrageenan injection.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known anti-inflammatory signaling pathways of Memantine and a general workflow for evaluating the anti-inflammatory properties of a test compound.
Caption: Known Anti-Inflammatory Signaling Pathways of Memantine.
Caption: General Experimental Workflow for Assessing Anti-inflammatory Properties.
Conclusion and Future Directions
The existing body of research strongly supports the anti-inflammatory properties of Memantine, mediated through the inhibition of microglial activation and the NF-κB signaling pathway.[2][3][35][36][37] These findings provide a solid rationale for investigating whether this compound retains or potentially exceeds the anti-inflammatory efficacy of its parent compound.
Future research should prioritize direct in vitro and in vivo studies on this compound to elucidate its effects on inflammatory pathways. The experimental protocols and comparative data presented in this guide offer a framework for such investigations. A systematic evaluation of this compound will be crucial in determining its potential as a novel therapeutic agent for inflammatory conditions. Until such data becomes available, the anti-inflammatory properties of this compound remain a compelling but unconfirmed hypothesis.
References
- 1. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Mechanism for Memantine in Attenuating Diabetic Neuropathic Pain in Mice via Downregulating the Spinal HMGB1/TRL4… [ouci.dntb.gov.ua]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - LPS-induced systemic inflammation of indomethacin-released mice. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. alternative-therapies.com [alternative-therapies.com]
- 19. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 20. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. novamedline.com [novamedline.com]
- 25. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 26. mdpi.com [mdpi.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. sciencellonline.com [sciencellonline.com]
- 30. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 33. rupress.org [rupress.org]
- 34. IL-6 translation is a therapeutic target of human cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Memantine selectively prevented the induction of dynamic allodynia by blocking Kir2.1 channel and inhibiting the activation of microglia in spinal dorsal horn of mice in spared nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? [mdpi.com]
Safety Operating Guide
Navigating the Disposal of N-Acetyl Memantine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application to their safe and compliant disposal. N-Acetyl Memantine, an intermediate in the synthesis of Memantine, requires careful handling throughout its lifecycle, including its final disposition.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental responsibility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous chemical by OSHA, it is also described as a "pharmaceutical related compound of unknown potency," necessitating a cautious approach.[4] Therefore, the following PPE is recommended:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Respiratory Protection: Handle in a well-ventilated area. If dust generation is possible, a NIOSH-approved respirator is advised.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Hazard Assessment
The available SDS for this compound lacks specific quantitative data on toxicity and environmental hazards.[4] However, general principles of chemical waste management dictate that compounds with unknown ecological effects should not be released into the environment.[5] One available SDS suggests that the product may be incinerated in a facility equipped with an afterburner and scrubber.[4]
In the absence of specific data for this compound, referencing the disposal protocols for structurally similar compounds is a prudent measure. For instance, the disposal guide for 1-(Acetyl-d3)adamantane, a related compound, treats it as hazardous.[6]
Quantitative Hazard Data for a Structurally Related Compound (1-Acetamidoadamantane)
The following table summarizes the hazards of a non-deuterated analogue, which should be considered for risk assessment in the absence of specific data for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data based on the non-deuterated analogue, 1-Acetamidoadamantane, as a representative model for precautionary handling.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for chemical waste.[7][8] Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][9]
Experimental Protocol for Disposal
1. Waste Collection:
-
Collect all solid this compound waste, including unused product and contaminated disposable materials (e.g., weighing papers, gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container should be made of a compatible material and kept securely closed except when adding waste.[8][10]
2. Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[11] It is also good practice to list the components if it is a mixture.[8]
3. Decontamination of Reusable Labware:
-
For non-disposable items such as glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) inside a chemical fume hood.[6]
-
Collect the solvent rinse as hazardous waste in a separate, appropriately labeled container.[6][10] Do not dispose of the solvent down the drain.[6]
-
After the solvent rinse, wash the labware with soap and water.
4. Spill Management:
-
In case of a spill, prevent the generation of dust.[6]
-
Use dry clean-up methods. Gently sweep or vacuum the solid material. If using a vacuum, ensure it is equipped with a HEPA filter.[6]
-
Clean the spill area with a damp cloth or paper towel and dispose of all cleaning materials as hazardous waste.[6]
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[8]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. veeprho.com [veeprho.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling N-Acetyl Memantine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl Memantine. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
| Control Type | Recommendation | Source |
| Engineering Controls | A laboratory fume hood or other appropriate form of local exhaust ventilation should be used. Ensure that eyewash stations and safety showers are close to the workstation location. | [1][2] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. Wash and dry hands after handling. Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. An apron is also good practice. | [1][3][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator. A particle filter is recommended. | [2][3] |
Quantitative Data
Limited quantitative safety and physical data are available for this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C14H23NO | [1][5] |
| Molecular Weight | 221.3 g/mol | [1] |
| CAS Number | 19982-07-1 | [1] |
| Occupational Exposure Limits | No exposure limits noted for ingredient. | [1] |
| Acute Toxicity (Oral LD50) | No data available. | [1] |
| Storage Temperature | 2-8°C (refrigerator) for long term storage. | [5][6] |
Safe Handling and Storage Protocol
Adherence to a strict protocol is essential for the safe handling and storage of this compound.
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1][3]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[7]
-
Wash your face, hands, and any exposed skin thoroughly after handling.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep the container away from incompatible materials such as oxidizing agents.[2]
-
For long-term storage, maintain a temperature of 2-8°C.[5][6]
3. Accidental Release Measures:
-
In case of a spill, keep unnecessary personnel away.[1]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing.[1]
-
Avoid inhalation of dust from the spilled material.[1]
-
Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]
-
Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1]
-
Clean the surface thoroughly to remove any residual contamination.[1]
-
Prevent the spill from entering drains, water courses, or the ground.[1][3]
4. First Aid Measures:
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3][8] Do not discharge into sewer systems.[3][8]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
